molecular formula C7H6Cl2N2O B15599109 4,6-Dichloro-N-methylnicotinamide-d3

4,6-Dichloro-N-methylnicotinamide-d3

Número de catálogo: B15599109
Peso molecular: 208.06 g/mol
Clave InChI: DMDAOQLUHOAYAP-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Dichloro-N-methylnicotinamide-d3 is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 208.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C7H6Cl2N2O

Peso molecular

208.06 g/mol

Nombre IUPAC

4,6-dichloro-N-(trideuteriomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-3-11-6(9)2-5(4)8/h2-3H,1H3,(H,10,12)/i1D3

Clave InChI

DMDAOQLUHOAYAP-FIBGUPNXSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated 4,6-Dichloro-N-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for the synthesis of deuterated 4,6-Dichloro-N-methylnicotinamide (d3-4,6-dichloro-N-methylnicotinamide). This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is presented as a three-step process, commencing with the preparation of the requisite precursors: 4,6-dichloronicotinic acid and deuterated methylamine (B109427) hydrochloride. The final step involves the amide coupling of these precursors to yield the target molecule.

Overall Synthetic Pathway

The synthesis of deuterated 4,6-Dichloro-N-methylnicotinamide is achieved through the reaction of 4,6-dichloronicotinic acid with deuterated methylamine. The necessary precursors are synthesized as described in the following sections.

Synthetic Pathway Ethyl 4,6-dichloronicotinate Ethyl 4,6-dichloronicotinate 4,6-Dichloronicotinic acid 4,6-Dichloronicotinic acid Ethyl 4,6-dichloronicotinate->4,6-Dichloronicotinic acid NaOH, THF/MeOH/H2O Deuterated 4,6-Dichloro-N-methylnicotinamide Deuterated 4,6-Dichloro-N-methylnicotinamide 4,6-Dichloronicotinic acid->Deuterated 4,6-Dichloro-N-methylnicotinamide DCC, Deuterated methylamine Deuterated methylamine hydrochloride Deuterated methylamine hydrochloride Deuterated methylamine hydrochloride->Deuterated 4,6-Dichloro-N-methylnicotinamide DCC

Caption: Overall synthetic pathway for deuterated 4,6-Dichloro-N-methylnicotinamide.

Step 1: Synthesis of 4,6-Dichloronicotinic Acid

The initial step involves the hydrolysis of ethyl 4,6-dichloronicotinate to produce 4,6-dichloronicotinic acid. This reaction is a standard ester hydrolysis performed under basic conditions.

Experimental Protocol

To a stirred solution of ethyl 4,6-dichloronicotinate (25.95 g, 118 mmol) dissolved in a 4:1:1 mixture of THF:MeOH:water (600 mL), a 6.25 M sodium hydroxide (B78521) solution (40 mL) was added. The reaction mixture was stirred for 30 minutes. Following this, the mixture was acidified to a pH of 2 with concentrated hydrochloric acid. The acidified mixture was then diluted with a 1:1 solution of EtOAc:Et2O and washed sequentially with water and brine. The organic layer was subsequently dried over anhydrous sodium sulfate (B86663) and concentrated. The resulting solid was further purified by concentrating from toluene (B28343) twice to yield 4,6-dichloronicotinic acid as a white solid.[1]

Quantitative Data for Step 1
ParameterValue
Starting MaterialEthyl 4,6-dichloronicotinate
Starting Material Mass25.95 g
Molar Equivalent118 mmol
Solvent SystemTHF:MeOH:water (4:1:1)
Solvent Volume600 mL
ReagentSodium hydroxide solution (6.25 M)
Reagent Volume40 mL
Reaction Time30 minutes
Product4,6-Dichloronicotinic acid
Product Mass21.73 g
Yield96%

Step 2: Synthesis of Deuterated Methylamine Hydrochloride

Deuterated methylamine is a key precursor for introducing the isotopic label. A practical synthesis involves the use of Boc-benzylamine and a deuterated methylating agent.

Experimental Protocol

A detailed, multi-step synthesis for deuterated methylamine hydrochloride has been reported.[2][3] A simplified representation of a common method involves the reduction of deuterated nitromethane (B149229). In a typical procedure, nitromethane is first deuterated by reaction with deuterium (B1214612) water in the presence of a base. The resulting deuterated nitromethane is then reduced in an inert solvent to form deuterated methylamine.[4] The amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Quantitative Data for Step 2

Due to the multi-step nature of deuterated methylamine synthesis, yields can vary depending on the specific route chosen. For the Boc-benzylamine route, high yields have been reported.[2]

ParameterTypical Values (Route Dependent)
Starting Materiale.g., Boc-benzylamine, Nitromethane
Deuterating Agente.g., TsOCD3, D2O
Reducing Agente.g., Pd/C, H2
ProductDeuterated methylamine HCl
Overall YieldReported as high

Step 3: Synthesis of Deuterated 4,6-Dichloro-N-methylnicotinamide

The final step is the formation of the amide bond between 4,6-dichloronicotinic acid and deuterated methylamine. This can be achieved using a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Workflow

Amide Coupling Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Dissolve Acid Dissolve 4,6-dichloronicotinic acid in DMF Add Base Add base (e.g., DIEA) Dissolve Acid->Add Base Cool Cool to 0°C Add Base->Cool Add DCC Add DCC Cool->Add DCC Stir Stir at RT for 30-60 min Add DCC->Stir Add Amine Add deuterated methylamine Stir->Add Amine Stir Again Stir at RT for 30-60 min Add Amine->Stir Again Quench Quench with water Stir Again->Quench Extract Extract with organic solvent Quench->Extract Purify Purify product Extract->Purify

Caption: Experimental workflow for the amide coupling reaction.

Experimental Protocol

A solution of 4,6-dichloronicotinic acid (1 equivalent) is prepared in DMF. To this solution, 2-3 equivalents of a non-nucleophilic base such as DIEA are added, and the mixture is cooled to 0°C. Dicyclohexylcarbodiimide (DCC) (approximately 1.1 equivalents) is then added, and the mixture is stirred at room temperature for 30-60 minutes. Subsequently, a slight excess of deuterated methylamine (or its free base form) (approximately 1.2 equivalents) is added, and the reaction is stirred for an additional 30-60 minutes at room temperature. The reaction is then quenched with water and extracted with a suitable organic solvent. The organic layers are combined, dried, and concentrated. The final product is then purified, typically by column chromatography.

Quantitative Data for Step 3 (Representative)
ParameterRepresentative Value
Starting Material 14,6-Dichloronicotinic acid
Molar Equivalent 11
Starting Material 2Deuterated methylamine
Molar Equivalent 21.2
Coupling AgentDCC
Molar Equivalent (Agent)1.1
SolventDMF
BaseDIEA
Molar Equivalent (Base)2-3
Reaction Temperature0°C to RT
Reaction Time1-2 hours
ProductDeuterated 4,6-Dichloro-N-methylnicotinamide

Characterization

The final product, deuterated 4,6-Dichloro-N-methylnicotinamide, has the molecular formula C7H3D3Cl2N2O and a molecular weight of 208.06.[5] Characterization would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and determine the isotopic purity. The proton NMR spectrum would show the absence of the N-methyl signal, while the deuterium NMR would show a signal corresponding to the CD3 group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deuterated compound.

For the non-deuterated analogue, 4,6-Dichloronicotinamide (C6H4Cl2N2O), the molecular weight is 191.01 g/mol .[6] This can be used as a reference for mass spectrometry analysis.

References

Unraveling the Molecular Activities of 4,6-Dichloro-N-methylnicotinamide-d3: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the properties of 4,6-Dichloro-N-methylnicotinamide-d3 will find a conspicuous absence of detailed mechanistic data in the public domain. Despite its availability as a deuterated isotopologue of 4,6-Dichloro-N-methylnicotinamide for research purposes, comprehensive studies elucidating its specific molecular targets, signaling pathways, and overall mechanism of action remain unpublished.

Currently, information regarding this compound is primarily limited to its identity as a labeled variant of 4,6-Dichloro-N-methylnicotinamide and general physicochemical properties. This scarcity of biological data extends to the parent compound, hindering a complete understanding of its pharmacological profile.

While direct experimental evidence is lacking, a product description for a structurally analogous compound, 4,6-Dichloro-N-methoxy-N-methylnicotinamide, suggests a potential mode of action involving the inhibition of specific, yet unnamed, enzymes and receptors. This interaction is described as potentially occurring at either active or allosteric sites, leading to the modulation of enzyme activity. However, it is crucial to emphasize that this information is not specific to this compound and should be considered with caution as a point of potential, but unverified, comparison.

The absence of published research means that key quantitative data, such as IC50 or Ki values, which are fundamental for characterizing the potency and affinity of a compound, are not available. Similarly, detailed experimental protocols that would be essential for replicating and building upon previous findings do not exist in the public record. Consequently, the creation of signaling pathway diagrams or comprehensive data tables, as would be expected in a technical guide, is not feasible at this time.

The Role of 4,6-Dichloro-N-methylnicotinamide-d3 in Advancing Metabolic and Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-N-methylnicotinamide-d3 is a deuterated analog of 4,6-Dichloro-N-methylnicotinamide, a potent inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT). This stable isotope-labeled compound serves as a critical tool in a variety of research and drug development applications, primarily as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic and pharmacokinetic studies. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its use in NNMT inhibition assays and pharmacokinetic analysis, supported by experimental protocols and data presentation.

Introduction: The Significance of Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (B1211872) (MNA). Dysregulation of NNMT activity has been implicated in a range of pathologies, including metabolic diseases such as obesity and diabetes, as well as various types of cancer.[1][2] Consequently, NNMT has emerged as a promising therapeutic target for the development of novel drugs.

The investigation of NNMT inhibitors, such as 4,6-Dichloro-N-methylnicotinamide, is a key area of research. To accurately quantify these inhibitors in biological matrices and to understand their metabolic fate, a reliable internal standard is essential. This compound, with its deuterium-labeled methyl group, provides an ideal internal standard for mass spectrometry-based quantification due to its similar physicochemical properties to the parent compound and its distinct mass-to-charge ratio (m/z).

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled analyte (the internal standard) to a sample before processing. The labeled and unlabeled compounds co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer's ion source. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, irrespective of sample loss during preparation or fluctuations in instrument performance.[3]

Data Presentation: Physicochemical Properties
PropertyValue
Molecular FormulaC₇H₃D₃Cl₂N₂O
Molecular Weight208.08 g/mol
CAS Number1609531-34-1
AppearanceSolid
PurityTypically ≥98%

Experimental Protocol: Quantification of 4,6-Dichloro-N-methylnicotinamide using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of 4,6-Dichloro-N-methylnicotinamide in a biological matrix (e.g., plasma, cell lysate). Optimization of specific parameters will be required for different sample types and instrumentation.

Materials and Reagents
  • 4,6-Dichloro-N-methylnicotinamide (analyte)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, cell lysate)

  • 96-well plates

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of the biological sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., acetonitrile).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • 4,6-Dichloro-N-methylnicotinamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined empirically)

      • This compound: Precursor ion (Q1) m/z + 3 → Product ion (Q3) m/z (to be determined empirically)

    • Collision Energy and other MS parameters should be optimized for maximum signal intensity.

Data Analysis

The concentration of 4,6-Dichloro-N-methylnicotinamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.

Application in NNMT Inhibition Assays

4,6-Dichloro-N-methylnicotinamide is an inhibitor of NNMT.[5] To determine its inhibitory potency (e.g., IC50 value), a robust and accurate assay is required. The use of LC-MS/MS with this compound allows for the precise measurement of the inhibitor concentration in the assay medium.

Experimental Protocol: NNMT Inhibition Assay (LC-MS/MS based)

This protocol outlines a method to determine the IC50 value of 4,6-Dichloro-N-methylnicotinamide.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human NNMT enzyme, nicotinamide, and S-adenosyl-L-methionine (SAM) in an appropriate assay buffer.[6]

  • Inhibitor Addition: Add varying concentrations of 4,6-Dichloro-N-methylnicotinamide to the reaction mixture. Include a control with no inhibitor.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing this compound as the internal standard).

  • Product Quantification: Quantify the amount of the product, 1-methylnicotinamide (MNA), formed in each reaction using an LC-MS/MS method. A separate deuterated MNA standard would be ideal for this quantification.

  • IC50 Calculation: Plot the percentage of NNMT inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Representative NNMT Inhibition Data
Inhibitor Concentration (µM)% Inhibition
0.015
0.120
150
1085
10098

Note: This is illustrative data. Actual IC50 values for 4,6-Dichloro-N-methylnicotinamide would need to be determined experimentally.

Application in Pharmacokinetic and Metabolism Studies

Deuterium-labeled compounds are invaluable tools in pharmacokinetic (PK) and drug metabolism studies.[2] this compound can be used to:

  • Trace the metabolic fate of the parent compound in vivo. The deuterium (B1214612) label allows for the differentiation of the administered drug and its metabolites from endogenous compounds.

  • Determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) with high precision.

  • Investigate the kinetic isotope effect , where the substitution of hydrogen with deuterium can alter the rate of metabolic reactions, providing insights into metabolic pathways.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing BiologicalSample Biological Sample AddIS Add 4,6-Dichloro-N- methylnicotinamide-d3 (IS) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection & Quantification) LC->MS PeakIntegration Peak Integration MS->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Concentration Determine Concentration (Calibration Curve) RatioCalculation->Concentration

Caption: Workflow for the quantification of 4,6-Dichloro-N-methylnicotinamide.

Signaling_Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Inhibition Inhibition SAM S-adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH MNA 1-methylnicotinamide (MNA) NNMT->MNA Inhibitor 4,6-Dichloro-N- methylnicotinamide Inhibitor->NNMT

Caption: Inhibition of the NNMT signaling pathway.

Conclusion

This compound is an indispensable research tool for scientists and drug development professionals working on NNMT and related metabolic pathways. Its primary role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative LC-MS/MS assays for its parent compound, a potent NNMT inhibitor. Furthermore, its application extends to in-depth pharmacokinetic and metabolism studies, providing crucial data for the development of novel therapeutics targeting NNMT. The methodologies and protocols outlined in this guide provide a solid foundation for the effective utilization of this important research chemical.

References

physical and chemical characteristics of 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4,6-Dichloro-N-methylnicotinamide-d3, a deuterated analog of 4,6-Dichloro-N-methylnicotinamide. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Characteristics

This compound is a stable, isotopically labeled compound. The replacement of hydrogen with deuterium (B1214612) in the N-methyl group can be a valuable tool in metabolic studies, allowing for the tracking of the compound and its metabolites without significantly altering its chemical properties.[1]

Table 1: Core Chemical and Physical Data

PropertyValueSource
Chemical Name 4,6-dichloro-N-(methyl-d3)nicotinamide[2]
CAS Number 1609531-34-1[3][4]
Molecular Formula C₇H₃D₃Cl₂N₂O[2][3][4]
Molecular Weight 208.06 g/mol [2][3][4]
Purity ≥98%[2]
Appearance Solid (Typical at room temperature)[4]
Melting Point Not available for deuterated compound. 153-155 °C for non-deuterated analog (4,6-Dichloronicotinamide).
Boiling Point Not available for deuterated compound. Predicted: 302.9±42.0 °C for non-deuterated analog.
Solubility Soluble in DMSO.[4] General formulations for poorly water-soluble compounds suggest potential solubility in PEG400, and mixtures of Tween 80 and Carboxymethyl cellulose.[4]

Synthesis and Manufacturing

The synthesis would likely involve the reaction of a deuterated methylamine (B109427) (CD₃NH₂) with a 4,6-dichloronicotinoyl derivative. A plausible synthetic pathway is outlined below.

Logical Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4,6-Dichloronicotinic acid C Activation of Carboxylic Acid (e.g., with thionyl chloride to form acyl chloride) A->C Activation B Deuterated Methylamine (CD3NH2) D Amide Bond Formation B->D Coupling C->D E This compound D->E Purification Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation A Dissolve sample in appropriate solvent (e.g., DMSO-d6 for NMR) B 1H and 13C NMR Spectroscopy A->B C Mass Spectrometry (e.g., GC-MS or LC-MS) A->C D HPLC Analysis A->D E Structure Confirmation B->E Spectral Interpretation C->E F Purity Assessment D->F Chromatogram Analysis Signaling_Pathway cluster_compound Compound cluster_cellular Cellular Processes A 4,6-Dichloro-N- methylnicotinamide-d3 B Potential conversion to NAD+ precursor A->B Hypothesized Metabolism C Modulation of NAD+ -dependent enzymes (e.g., Sirtuins, PARPs) B->C Leads to D Downstream Cellular Effects (e.g., Metabolism, DNA Repair) C->D Regulates

References

4,6-Dichloro-N-methylnicotinamide-d3 molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 4,6-Dichloro-N-methylnicotinamide-d3, a deuterated isotopologue of 4,6-Dichloro-N-methylnicotinamide. This compound is of interest to researchers in medicinal chemistry and drug metabolism studies, where isotopic labeling is a crucial tool for tracing and quantifying metabolic pathways.

Quantitative Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for accurate experimental design, including dosage calculations and analytical method development.

PropertyValueCitations
Molecular Formula C₇H₃D₃Cl₂N₂O[1][2][3]
Molecular Weight 208.06 g/mol [1][2][3][4]
CAS Number 1609531-34-1[1][2][3]
Synonyms 4,6-dichloro-N-(methyl-d3)nicotinamide[3]
Isotopic Purity Typically >95% for Deuterium (B1214612)[5]

Molecular Structure

The molecular structure of this compound consists of a pyridine (B92270) ring substituted with two chlorine atoms at the 4 and 6 positions. A deuterated N-methylcarboxamide group is attached at the 3 position. The presence of deuterium atoms on the methyl group provides a distinct mass signature for mass spectrometry-based analyses.

Caption: Molecular structure of this compound.

Experimental Protocols

General Formulation for In Vivo Studies

For compounds with low aqueous solubility (< 1 mg/mL), the following formulations can be considered as a starting point for developing suitable delivery vehicles. It is imperative to test the stability and solubility of this compound in a small amount of the chosen vehicle before preparing a larger batch.

Oral Formulation Example (Suspension):

  • Prepare a 0.5% Carboxymethylcellulose (CMC) Sodium Salt Solution: Dissolve 0.5 g of CMC-Na in 100 mL of deionized water to obtain a clear solution.

  • Prepare the Suspension: Add the required amount of this compound to the 0.5% CMC-Na solution to achieve the desired final concentration. For example, to prepare 100 mL of a 2.5 mg/mL suspension, add 250 mg of the compound to 100 mL of the 0.5% CMC-Na solution.

  • Homogenize: Stir or vortex the mixture thoroughly to ensure a uniform suspension before administration.

Injectable Formulation Example (Co-solvent System):

  • Prepare a DMSO Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the Final Formulation: A common co-solvent system is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10:40:5:45 (v/v/v/v). For example, to prepare 1 mL of a 2.5 mg/mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add 400 µL of PEG300. Mix until clear. Then, add 50 µL of Tween 80 and mix. Finally, add 450 µL of saline and mix to obtain a clear solution or a fine suspension.[1]

Note: The user must validate these formulations for their specific experimental needs. The provided examples are general guidelines and may require optimization.

References

Illuminating the NAD+ Metabolome: A Technical Guide to Isotopic Labeling of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the isotopic labeling of nicotinamide (B372718) derivatives. As the scientific community continues to unravel the profound implications of nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism in health and disease, isotopically labeled analogs have emerged as indispensable tools for elucidating metabolic pathways, quantifying flux, and assessing the efficacy of therapeutic interventions. This whitepaper details synthesis strategies, analytical techniques, and applications of these powerful molecular probes.

Introduction to Isotopic Labeling of Nicotinamide Derivatives

Isotopic labeling involves the substitution of an atom in a molecule with its heavier, non-radioactive (stable) or radioactive isotope. In the context of nicotinamide derivatives, this technique allows for the precise tracking and quantification of these molecules and their metabolic products within complex biological systems. By introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O), researchers can distinguish exogenously supplied precursors from endogenous pools, thereby enabling detailed flux analysis of NAD+ biosynthesis and turnover.[1][2][3]

The use of isotopically labeled nicotinamide derivatives, including nicotinamide (Nam), nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), and NAD+ itself, has been instrumental in understanding the intricate network of enzymes and pathways that govern NAD+ homeostasis.[1][2][4] These labeled compounds are critical for applications ranging from fundamental metabolic research to preclinical and clinical studies of NAD+-boosting therapies.[2][5]

Synthesis of Isotopically Labeled Nicotinamide Derivatives

A variety of methods, including chemical synthesis, enzymatic synthesis, and chemo-enzymatic approaches, are employed to produce isotopically labeled nicotinamide derivatives. The choice of method depends on the desired isotope, its position within the molecule, and the required scale of production.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce isotopic labels at specific positions within the nicotinamide ring or the ribose moiety.

An improved Zincke reaction methodology has been successfully used for the straightforward and scalable synthesis of nicotinamide-1-¹⁵N with excellent isotopic purity (98%) and a good yield (55%).[6][7][8] This method involves the reaction of a pyridine (B92270) derivative with 2,4-dinitrochlorobenzene to form a Zincke salt, followed by ring opening and displacement with ¹⁵N-labeled ammonia.[6][7]

Deuterium-labeled [1′-²H]-NR⁺Br⁻ and [1′-²H]-NMN have also been prepared via chemical synthesis.[9][10]

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and efficient means of producing complex isotopically labeled molecules like NAD+. These methods often utilize a series of coupled enzyme reactions to build the desired molecule from simpler, isotopically labeled precursors.

A one-pot, ten-enzyme coupled synthesis has been developed for the production of isotopically labeled nicotinic acid adenine dinucleotide (NaAD), which is then converted to NAD+ by NAD+ synthetase.[1][11] This method allows for the incorporation of labels from precursors like ¹³C-glucose.[1] Similarly, an improved enzymatic synthesis for ³²P-NAD+ has been reported with a yield of 98% ± 1%.[12]

Chemo-enzymatic Synthesis

Chemo-enzymatic strategies combine the versatility of chemical synthesis with the specificity of enzymatic reactions. This approach is particularly useful for producing labeled NAD+ precursors like nicotinamide riboside (NR). A chemo-enzymatic method has been developed to synthesize isotopically labeled NR, which can then be used to study its conversion to NAD+ in cellular environments.[1][4][13]

Quantitative Data on Isotopic Labeling

The following tables summarize key quantitative data from various studies on the synthesis and analysis of isotopically labeled nicotinamide derivatives.

Labeled CompoundIsotope(s)Synthesis MethodYieldIsotopic PurityReference(s)
Nicotinamide-1-¹⁵N¹⁵NImproved Zincke Reaction55%98%[6][7][8]
³²P-NAD+³²PEnzymatic Synthesis98% ± 1%Not Reported[12]
[carbonyl-¹⁴C]-NADPH¹⁴CEnzymatic from [carbonyl-¹⁴C]-nicotinamideHighHigh[14]
[¹³C₃, ¹⁵N₁]-NAD/NADP¹³C, ¹⁵NSILEC in HepG2 cells (3 passages)Not Applicable>99.5%[3]
[¹³C₃, ¹⁵N₁]-NAD/NADP¹³C, ¹⁵NSILEC in HepG2 cells (1 passage)Not Applicable84-86%[3]
Analytical MethodAnalyte(s)MatrixKey FindingsReference(s)
LC-MS/MS18 NAD+ metabolitesCells, Tissues, BiofluidsEstablished a method for direct measurement of the NAD+ metabolome.[15][16]
LC-HRMSNAD(H), NADP(H)HepG2 cells, Mouse LiverSILEC method for efficient labeling and quantification.[3]
¹H NMR SpectroscopyNAD+ and major intermediatesHuman Cell ExtractsNon-destructive method for quantifying NAD metabolome.[17]
LC-MS/MS17 NAD+ metabolitesU251 cells, Murine oocytesQuantification of the NAD+ metabolome in different cell types.[18]

Experimental Protocols

Synthesis of Nicotinamide-1-¹⁵N via Improved Zincke Reaction

Materials:

  • Pyridine derivative

  • 2,4-dinitrochlorobenzene

  • ¹⁵NH₄Cl (98% isotopic purity)

  • Solvents and reagents for reaction and purification[6][7]

Procedure:

  • Zincke Salt Formation: React the starting pyridine derivative with 2,4-dinitrochlorobenzene under mild conditions to form the corresponding Zincke salt.[6][7]

  • Ring Opening and Amine Displacement: Treat the Zincke salt with ¹⁵NH₄Cl. The Zincke ring opens, and the dinitrophenyl group is displaced by the ¹⁵N-labeled amine to form the ¹⁵N-nicotinamide derivative.[6][7]

  • Purification: Purify the final product through filtration with activated carbon, solvent evaporation, pH adjustment, and recrystallization to achieve high purity.[6][7]

Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside (NR)

Materials:

  • ¹³C-labeled glucose

  • Enzymes for NAD+ biosynthesis (e.g., from the pentose (B10789219) phosphate (B84403) pathway and NAD+ de novo synthesis pathway)

  • Enzymes for "base exchange" and degradation[1]

  • Unlabeled NAD+

  • ¹⁴C-NAM (for radiolabeling)[1]

Procedure:

  • Enzymatic Synthesis of Labeled NAD+: Utilize a multi-enzyme coupled reaction to synthesize ¹³C-labeled NAD+ from ¹³C-glucose.[1]

  • Enzymatic Base Exchange: Incorporate ¹⁴C-NAM into the NAD+ structure enzymatically.[1]

  • Enzymatic Degradation: Decompose the labeled NAD+ to yield isotopically labeled NR.[1]

  • Purification: Purify the labeled NR using standard chromatographic techniques.

Analysis of NAD+ Metabolome by LC-MS/MS

Materials:

  • Biological samples (cells, tissues, biofluids)

  • Isotopically labeled internal standards (e.g., deuterated or ¹³C-labeled)[15]

  • Extraction solvent (e.g., ice-cold 80% methanol)[18]

  • LC-MS/MS system with a triple quadrupole mass spectrometer[15][18]

  • HILIC column[15][16]

Procedure:

  • Sample Preparation: Harvest and wash the biological material. Extract metabolites using an appropriate solvent to quench metabolic activity and precipitate proteins.[18]

  • Internal Standard Spiking: Add a mixture of isotopically labeled internal standards to the sample to correct for matrix effects and variations during sample processing.[15]

  • LC Separation: Separate the NAD+ metabolites using hydrophilic interaction chromatography (HILIC).[15]

  • MS/MS Detection: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[18]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the isotopic labeling of nicotinamide derivatives.

NAD_Biosynthesis_Pathways Tryptophan Tryptophan Quinolinic_Acid Quinolinic Acid Tryptophan->Quinolinic_Acid De Novo Synthesis NaMN Nicotinic Acid Mononucleotide (NaMN) Quinolinic_Acid->NaMN NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD+ NaAD->NAD NADP NADP+ NAD->NADP NAD+ Kinase Nicotinamide Nicotinamide (Nam) NAD->Nicotinamide NAD+-consuming enzymes Nicotinic_Acid Nicotinic Acid (NA) Nicotinic_Acid->NaMN Preiss-Handler Pathway NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Salvage Pathway NMN->NAD NR Nicotinamide Riboside (NR) NR->NMN

Caption: NAD+ Biosynthesis Pathways in Mammals.

Isotopic_Labeling_Workflow Synthesis Synthesis of Isotopically Labeled Precursor (e.g., ¹³C-NR, ¹⁵N-Nam) Administration Administration to Biological System (Cells, Tissues, Organism) Synthesis->Administration Sample_Collection Sample Collection and Metabolite Extraction Administration->Sample_Collection LCMS_Analysis LC-MS/MS Analysis Sample_Collection->LCMS_Analysis Data_Analysis Data Analysis and Flux Calculation LCMS_Analysis->Data_Analysis

Caption: Experimental Workflow for Metabolic Flux Analysis.

Applications in Research and Drug Development

Isotopically labeled nicotinamide derivatives are pivotal in:

  • Metabolic Pathway Elucidation: Tracing the fate of labeled precursors to map the contributions of different biosynthetic routes (de novo, Preiss-Handler, and salvage pathways) to the total NAD+ pool.[1][2][19]

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) of NAD+-boosting supplements like NR and NMN.[2][5]

  • Enzyme Kinetics and Mechanism: Probing the mechanisms of NAD+-dependent enzymes by measuring kinetic isotope effects.[14]

  • Drug Discovery and Development: Assessing the target engagement and downstream metabolic effects of drugs that modulate NAD+ metabolism.

  • Clinical Diagnostics: Developing methods to monitor NAD+ levels and metabolism in human subjects as potential biomarkers of disease or therapeutic response.[15][16]

Conclusion

The isotopic labeling of nicotinamide derivatives provides an unparalleled approach to investigate the complexities of NAD+ metabolism. The synthetic and analytical methodologies outlined in this guide empower researchers to ask and answer fundamental questions about the roles of NAD+ in health and disease. As our understanding of the NADome deepens, the application of these powerful tools will undoubtedly continue to drive innovation in both basic science and therapeutic development.

References

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the exacting landscape of quantitative mass spectrometry, the pursuit of data integrity is paramount. This in-depth technical guide serves as a comprehensive resource on the theory, application, and practical implementation of deuterated internal standards. From fundamental principles to detailed experimental protocols, this document provides the necessary framework for leveraging these powerful tools to ensure the accuracy, precision, and robustness of analytical data, particularly within the demanding context of drug development and clinical research.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

Deuterated internal standards are a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is widely regarded as the gold standard for quantitative analysis.[1] The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow.[2] In the case of deuterated standards, one or more hydrogen atoms in the molecule are replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[1]

This subtle modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, the chemical and physical properties of the deuterated standard remain nearly identical to the unlabeled analyte.[1] This near-identical behavior is the key to its utility, as both the analyte and the internal standard will experience similar, if not identical, effects during sample preparation, chromatography, and ionization.[2][3] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[3]

The Unparalleled Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers a multitude of benefits that are critical for the development and validation of robust bioanalytical methods. These advantages are particularly evident when compared to the use of structural analog internal standards, which may not adequately compensate for the complexities of biological matrices.[4]

Key Benefits:

  • Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards experience the same degree of ion suppression or enhancement, leading to more accurate and precise measurements.[3]

  • Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte. Deuterated standards effectively compensate for these matrix effects.[4]

  • Improved Recovery and Reproducibility: Losses during sample extraction and processing affect both the analyte and the deuterated standard equally, ensuring that the ratio remains constant and the results are reproducible.[2]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4]

Quantitative Data Presentation: A Comparative Analysis

The superior performance of deuterated internal standards over their non-deuterated counterparts is well-documented. The following tables summarize key performance metrics from comparative studies, highlighting the improvements in accuracy, precision, and matrix effect compensation.

Table 1: Comparison of Accuracy and Precision

AnalyteInternal Standard TypeConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)Reference
Kahalalide FAnalog10-3.28.6[3][5]
Deuterated (D8)10+0.37.6[3][5]
ImidaclopridNone50-60>50[6]
Deuterated50<25<20[6]
OlmesartanAnalog5-2500N/AN/A[7]
Deuterated5-2500Within ±15%<15%[7]

Table 2: Comparison of Matrix Effect Compensation

AnalyteInternal Standard TypeMatrixMatrix Effect (% Suppression/Enhancement)IS-Normalized Matrix Effect (%CV)Reference
Pesticide MixNoneCannabisVariable and SignificantHigh[6]
Deuterated MixCannabisCompensatedLow[6]
PrednisoloneDeuterated (D8)Urine (High SG)Marked Matrix Effects>20%[8]
TeriflunomideAnalogPlasmaVariableHigher CV
DeuteratedPlasmaCompensatedLower CV

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for a typical bioanalytical workflow utilizing deuterated internal standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for removing proteins from biological samples prior to LC-MS/MS analysis.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Deuterated internal standard working solution

  • Ice-cold protein precipitation solvent (e.g., acetonitrile (B52724), methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw biological samples on ice.

  • Vortex samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add a specific volume of the sample (e.g., 100 µL).

  • Add a precise volume of the deuterated internal standard working solution to each sample, calibrator, and quality control (QC), except for the blank matrix.

  • Vortex briefly to mix.

  • Add a volume of ice-cold protein precipitation solvent (typically 3-4 times the sample volume).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate, being careful not to disturb the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., electrospray ionization - ESI)

Typical LC Parameters:

  • Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.

  • Mobile Phase A: Aqueous solvent with a modifier (e.g., 0.1% formic acid in water).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Gradient: A gradient elution program designed to achieve optimal separation of the analyte and internal standard from matrix components.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Column Temperature: Controlled to ensure reproducible retention times.

Typical MS/MS Parameters:

  • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Collision Energy and other source parameters: Optimized for maximum signal intensity.

Method Validation: Assessing Key Parameters

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability. Key parameters to evaluate include:

Objective: To evaluate the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

Procedure (Post-Extraction Spike Method):

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

  • Calculate the IS-Normalized MF: IS-Normalized MF = MF(analyte) / MF(IS)

  • Evaluate the Coefficient of Variation (%CV) of the IS-normalized MF across at least six different lots of the biological matrix. A low %CV indicates effective compensation for matrix effects by the internal standard.

Objective: To determine the percentage of the deuterated internal standard that is fully labeled and to check for the presence of unlabeled analyte.

Procedure (using High-Resolution Mass Spectrometry - HRMS):

  • Prepare a concentrated solution of the deuterated internal standard.

  • Infuse the solution directly into the HRMS or analyze by LC-HRMS.

  • Acquire a high-resolution mass spectrum.

  • Calculate the isotopic purity by comparing the peak areas of the deuterated and any unlabeled species. The unlabeled analyte should be minimal (ideally <0.1%).

Objective: To assess the stability of the deuterium labels on the internal standard during sample processing and analysis.

Procedure:

  • Prepare a solution of the deuterated internal standard in the final sample solvent.

  • Incubate the solution under the same conditions as the samples (e.g., in the autosampler).

  • Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours).

  • Monitor the mass chromatogram for any increase in the signal corresponding to the unlabeled analyte, which would indicate back-exchange.

Mandatory Visualizations: Workflows and Pathways

Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug in a biological matrix using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Precipitate Protein Precipitation with Organic Solvent Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Tracing Metabolic Pathways: Glycolysis

Deuterated compounds are invaluable tools for elucidating metabolic pathways. By introducing a deuterated substrate, such as deuterated glucose, researchers can trace the metabolic fate of the deuterium atoms through various downstream metabolites. The following diagram illustrates a simplified overview of glycolysis and how deuterated glucose can be used as a tracer.

Glycolysis_Pathway cluster_input Deuterated Substrate cluster_glycolysis Glycolysis cluster_output Downstream Metabolites d_Glucose [6,6-²H₂]-Glucose G6P Glucose-6-Phosphate d_Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP_DHAP Glyceraldehyde-3-Phosphate & Dihydroxyacetone Phosphate F16BP->GAP_DHAP BPG 1,3-Bisphosphoglycerate GAP_DHAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PEP Phosphoenolpyruvate PG3->PEP Pyruvate Pyruvate PEP->Pyruvate d_Lactate Deuterated Lactate Pyruvate->d_Lactate TCA_Cycle TCA Cycle Intermediates Pyruvate->TCA_Cycle

Caption: Tracing glycolysis using deuterated glucose.

Decision Tree for Internal Standard Selection

The selection of an appropriate internal standard is a critical decision in method development. The following decision tree provides a logical framework for this process.

Caption: Decision tree for internal standard selection in bioanalysis.

Conclusion

The use of deuterated internal standards represents a critical best practice in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides an unparalleled level of accuracy and precision, which is essential for the rigorous demands of drug development and clinical research. By understanding the core principles, adhering to detailed experimental protocols, and performing thorough method validation, researchers and scientists can harness the power of deuterated internal standards to generate high-quality, reliable, and defensible data. This guide provides a foundational framework to aid in the successful implementation of this indispensable analytical technique.

References

Methodological & Application

Application Note: Quantitative Analysis of 4,6-Dichloro-N-methylnicotinamide in Biological Matrices using 4,6-Dichloro-N-methylnicotinamide-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloro-N-methylnicotinamide is a small molecule of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4,6-Dichloro-N-methylnicotinamide-d3, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1]

This application note provides a detailed protocol for the extraction and quantification of 4,6-Dichloro-N-methylnicotinamide in a representative biological matrix (e.g., plasma) using this compound as an internal standard. The described method is based on established principles for the analysis of small molecules and nicotinamide (B372718) derivatives.[2][3][4]

Experimental Protocols

Materials and Reagents
  • 4,6-Dichloro-N-methylnicotinamide (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[4][5]

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50% ACN/water).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic separation is critical to resolve the analyte from endogenous matrix components, which helps in minimizing matrix effects.[7][8]

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 150 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4,6-Dichloro-N-methylnicotinamide[Calculated Value][Fragment Ion]
This compound[Calculated Value + 3][Fragment Ion]

Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of the analyte and internal standard into the mass spectrometer. For nicotinamide, a common transition is m/z 123.1 → 80.1.[4] A similar fragmentation pattern would be expected for its dichloro-N-methyl derivative.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the LC-MS/MS method, based on typical results for similar small molecule assays.[4][9][10]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
4,6-Dichloro-N-methylnicotinamide1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3> 8590 - 110
High800> 8590 - 110

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Plasma) add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: A schematic of the sample preparation and analysis workflow.

Logical Relationship of Method Components

logical_relationship cluster_sample Sample Preparation analyte Analyte: 4,6-Dichloro-N-methylnicotinamide lc Liquid Chromatography (Separation) analyte->lc Co-elution is Internal Standard: This compound is->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms Ionization msms->analyte MRM 1 msms->is MRM 2

References

Application Notes and Protocols for 4,6-Dichloro-N-methylnicotinamide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise results.[1][2] Deuterated internal standards, such as 4,6-Dichloro-N-methylnicotinamide-d3, are ideal for this purpose as they exhibit nearly identical physicochemical properties and chromatographic behavior to the analyte of interest, 4,6-Dichloro-N-methylnicotinamide.[1] This allows for effective compensation for variations that can occur during sample preparation, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantification of 4,6-Dichloro-N-methylnicotinamide in biological matrices.

Physicochemical Properties

A fundamental understanding of the analyte's and internal standard's properties is crucial for method development.

Property4,6-Dichloro-N-methylnicotinamideThis compound
Molecular Formula C₇H₆Cl₂N₂OC₇H₃D₃Cl₂N₂O
Molecular Weight 191.01 g/mol [4]208.06 g/mol [5]
CAS Number 70593-57-6[4]1609531-34-1[5]
Appearance Solid (Predicted)Solid (Predicted)
Solubility Soluble in DMSOSoluble in DMSO

Experimental Protocols

The following protocols are based on established methods for the quantification of small molecules in biological matrices using LC-MS/MS and a deuterated internal standard.

Preparation of Stock and Working Solutions

1.1. 4,6-Dichloro-N-methylnicotinamide (Analyte) Stock Solution (1 mg/mL):

  • Accurately weigh 1.0 mg of 4,6-Dichloro-N-methylnicotinamide reference standard.

  • Dissolve in 1.0 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Vortex until fully dissolved.

  • Store at -20°C.

1.2. This compound (Internal Standard) Stock Solution (1 mg/mL):

  • Accurately weigh 1.0 mg of this compound.

  • Dissolve in 1.0 mL of DMSO.

  • Vortex until fully dissolved.

  • Store at -20°C.

1.3. Working Solutions:

  • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile (B52724) and water.

  • Prepare a working solution of the internal standard at a concentration of 100 ng/mL by diluting the internal standard stock solution with the same diluent.

Sample Preparation from Plasma (Protein Precipitation)
  • Pipette 100 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (10 µL of 100 ng/mL This compound) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Protein Precipitation (Add 300 µL ice-cold Acetonitrile) vortex1->ppt vortex2 Vortex Vigorously ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions (Illustrative)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Column Temperature 40°C

3.2. Mass Spectrometry Conditions (Illustrative)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions
4,6-Dichloro-N-methylnicotinamideQ1: m/z 191.0 -> Q3: m/z [Fragment Ion 1], m/z [Fragment Ion 2]
This compoundQ1: m/z 208.1 -> Q3: m/z [Fragment Ion 1], m/z [Fragment Ion 2]

Note: The specific MRM transitions need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation

The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision. The following tables present illustrative data for a typical validation.

Table 1: Calibration Curve Linearity
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% CV
10.012 ± 0.0018.3
50.058 ± 0.0046.9
100.115 ± 0.0076.1
500.592 ± 0.0254.2
1001.181 ± 0.0413.5
5005.934 ± 0.1783.0
100011.895 ± 0.3212.7
Correlation Coefficient (r²) > 0.995
Table 2: Accuracy and Precision
Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (% CV)
Low QC (3 ng/mL) 2.91 ± 0.1897.06.2
Mid QC (75 ng/mL) 78.3 ± 3.29104.44.2
High QC (750 ng/mL) 735.8 ± 25.098.13.4

Signaling Pathways and Logical Relationships

The primary role of this compound is to serve as an internal standard in an analytical workflow. The logical relationship is a direct correction of the analyte signal based on the internal standard signal.

G cluster_logic Internal Standard Correction Logic analyte_signal Analyte Signal (4,6-Dichloro-N-methylnicotinamide) ratio Calculate Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal Internal Standard Signal (this compound) is_signal->ratio calibration Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

Caption: Logical workflow for analyte quantification using an internal standard.

Conclusion

The application of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 4,6-Dichloro-N-methylnicotinamide in biological samples by LC-MS/MS. The protocols and illustrative data presented here offer a solid foundation for researchers to develop and validate their own bioanalytical assays. The use of a stable isotope-labeled internal standard is paramount for generating high-quality data essential for pharmacokinetic, toxicokinetic, and other drug development studies.

References

Application Notes and Protocols for 4,6-Dichloro-N-methylnicotinamide-d3 Internal Standard Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results.[1][2] Deuterated internal standards are considered the gold standard as they are chemically identical to the analyte of interest, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This technical note provides detailed protocols for the preparation of samples using 4,6-Dichloro-N-methylnicotinamide-d3 as an internal standard for the quantification of 4,6-Dichloro-N-methylnicotinamide in various biological matrices.

This compound, with a molecular formula of C7H3D3Cl2N2O and a molecular weight of 208.06, serves as an ideal internal standard for its non-labeled counterpart.[3] Its near-identical physicochemical properties ensure that it behaves similarly to the analyte during sample extraction, chromatography, and ionization, thus effectively compensating for variability in sample preparation, matrix effects, and instrument response.[1][4]

Key Experimental Protocols

The choice of sample preparation technique is critical for removing interferences from complex biological matrices and ensuring robust and reproducible results.[5] The following are three common and effective methods for the extraction of 4,6-Dichloro-N-methylnicotinamide and its deuterated internal standard from biological samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins.

Protocol:

  • To 100 µL of biological sample (e.g., plasma, serum, or urine), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Workflow for Protein Precipitation

start Start: 100 µL Sample + 10 µL IS ppt Add 300 µL Cold Acetonitrile start->ppt vortex1 Vortex 1 min ppt->vortex1 centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Protocol:

  • To 100 µL of biological sample, add 10 µL of the this compound internal standard working solution.

  • Add 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate, pH 9) to adjust the sample pH.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction

start Start: 100 µL Sample + 10 µL IS ph_adjust Add 50 µL Buffer (pH 9) start->ph_adjust add_solvent Add 500 µL Organic Solvent ph_adjust->add_solvent vortex Vortex 5 min add_solvent->vortex centrifuge Centrifuge 5,000 x g, 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution. Dilute the sample with 400 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex and inject into the LC-MS/MS system.

Workflow for Solid-Phase Extraction

start Start: 100 µL Sample + 10 µL IS load Load Sample start->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte and IS wash->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Data Presentation

The effectiveness of each sample preparation method can be evaluated based on recovery, matrix effect, and process efficiency. The following tables provide a template for summarizing quantitative data obtained from a validation study.

Table 1: Recovery Data

Sample Preparation MethodAnalyte Peak Area (Spiked Before Extraction)Analyte Peak Area (Spiked After Extraction)% Recovery
Protein Precipitation
Liquid-Liquid Extraction
Solid-Phase Extraction

Table 2: Matrix Effect Data

Sample Preparation MethodAnalyte Peak Area (Spiked After Extraction)Analyte Peak Area (in Neat Solution)% Matrix Effect
Protein Precipitation
Liquid-Liquid Extraction
Solid-Phase Extraction

Table 3: Process Efficiency Data

Sample Preparation MethodAnalyte Peak Area (Spiked Before Extraction)Analyte Peak Area (in Neat Solution)% Process Efficiency
Protein Precipitation
Liquid-Liquid Extraction
Solid-Phase Extraction

Conclusion

The selection of an appropriate sample preparation method is crucial for the development of a robust and reliable bioanalytical assay. The protocols provided for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction offer a range of options with varying degrees of selectivity and complexity. For high-throughput screening, Protein Precipitation is often preferred due to its simplicity and speed.[6][7] For cleaner extracts and potentially lower matrix effects, Liquid-Liquid Extraction or Solid-Phase Extraction are more suitable choices.[8] The use of this compound as an internal standard is essential to ensure the accuracy and precision of the quantitative results by correcting for variability throughout the analytical process.[1][2][5] It is recommended to validate the chosen method according to regulatory guidelines to ensure its suitability for the intended application.

References

Application Note: Development of a Robust LC-MS/MS Method for Quantitative Analysis using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules in complex matrices. Its high sensitivity and selectivity make it an indispensable tool in drug metabolism and pharmacokinetics (DMPK) studies, clinical diagnostics, and environmental analysis.[1][2] The accuracy and reliability of quantitative LC-MS/MS methods are significantly enhanced by the use of an appropriate internal standard (IS).[3] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are considered the gold standard for internal standards in LC-MS/MS bioanalysis.[1][4]

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[3] Since the physicochemical properties of a deuterated IS are nearly identical to the analyte of interest, it co-elutes chromatographically and experiences similar ionization efficiency, extraction recovery, and matrix effects.[3][5] By adding a known amount of the deuterated IS to all samples, standards, and quality controls, variations introduced during the analytical workflow can be effectively normalized. This approach, known as isotope dilution mass spectrometry, enables highly accurate and precise quantification.[5]

This application note provides a detailed protocol for the development and validation of a robust LC-MS/MS method for the quantification of an analyte in a biological matrix using a deuterated internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle of using a deuterated internal standard lies in the concept of isotope dilution. A known quantity of the deuterated internal standard is added to the sample at the earliest stage of preparation. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. Any loss of the analyte during sample processing or variations in instrument response will be mirrored by the internal standard. Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant and is directly proportional to the analyte's concentration.

G cluster_sample Sample Matrix cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Analyte Spiking Spiking Analyte->Spiking Deuterated_IS Deuterated IS Deuterated_IS->Spiking Extraction Extraction Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Principle of Isotope Dilution using a Deuterated Internal Standard.

Experimental Protocols

Materials and Reagents
  • Analyte reference standard

  • Deuterated internal standard (isotopic purity >98%)

  • HPLC or UHPLC grade solvents (e.g., methanol, acetonitrile (B52724), water)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Reagents for sample preparation (e.g., protein precipitation solvent, solid-phase extraction cartridges)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a consistent and robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibration standards, and quality controls.

Sample Preparation (Protein Precipitation Example)

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.

  • Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution to each sample, calibration standard, and quality control, except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

The goal of the LC-MS/MS method is to achieve chromatographic separation of the analyte from potential matrix interferences and to optimize the detection of both the analyte and the deuterated internal standard.

3.4.1. Liquid Chromatography Conditions

  • Column: A C18 column is a common starting point for many small molecules (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Develop a gradient to ensure the analyte and internal standard are well-retained and elute in a reasonable time with good peak shape. It is crucial to ensure co-elution of the analyte and the deuterated internal standard to compensate for matrix effects effectively.[5]

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.4 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

3.4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) is common for a wide range of compounds. Test both positive and negative ion modes to determine which provides a better signal for the analyte.

  • Multiple Reaction Monitoring (MRM): Optimize the MRM transitions for both the analyte and the deuterated internal standard.

    • Parent Ion (Q1): Infuse a standard solution of the analyte and the deuterated IS into the mass spectrometer to determine the mass of the protonated or deprotonated molecule ([M+H]+ or [M-H]-).

    • Product Ion (Q3): Fragment the parent ion and select a stable and intense product ion for quantification. A second, less intense product ion can be used for confirmation.

    • Collision Energy (CE) and other parameters: Optimize the collision energy and other source parameters to maximize the signal for each MRM transition.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot Sample B 2. Spike with Deuterated IS A->B C 3. Protein Precipitation B->C D 4. Centrifuge C->D E 5. Evaporate Supernatant D->E F 6. Reconstitute E->F G 7. Inject into LC-MS/MS F->G H 8. Chromatographic Separation G->H I 9. MS/MS Detection (MRM) H->I J 10. Integrate Peak Areas I->J K 11. Calculate Peak Area Ratios J->K L 12. Quantify using Calibration Curve K->L

Experimental workflow for LC-MS/MS analysis with a deuterated internal standard.

Data Analysis and Quantification

Calibration Curve Construction
  • Prepare a series of calibration standards by spiking known concentrations of the analyte working solutions into the biological matrix.

  • Process the calibration standards alongside the unknown samples using the same sample preparation protocol.

  • Analyze the calibration standards using the developed LC-MS/MS method.

  • For each calibration standard, calculate the peak area ratio of the analyte to the deuterated internal standard.

  • Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate a calibration curve. The coefficient of determination (r²) should be >0.99 for a good fit.

Quantification of Unknown Samples
  • Process and analyze the unknown samples using the same procedure as the calibration standards.

  • Calculate the peak area ratio of the analyte to the deuterated internal standard for each unknown sample.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve using the equation of the line (y = mx + c).

Data Presentation

Summarize the quantitative results in a clear and structured table. This allows for easy comparison of different samples and quality controls.

Table 1: Quantitative Results for Analyte X in Human Plasma

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
BlankND1,523,487N/AN/AN/A
LLOQ (1 ng/mL)15,6781,498,7650.01051.02102.0
QC Low (3 ng/mL)48,9121,512,3450.03232.9598.3
QC Mid (50 ng/mL)823,4561,505,6780.546951.2102.4
QC High (150 ng/mL)2,456,7891,489,1231.6500148.599.0
Unknown 1123,4561,501,2340.08227.5N/A
Unknown 21,876,5431,495,6781.2546112.9N/A

ND: Not Detected; N/A: Not Applicable

Conclusion

The use of a deuterated internal standard in conjunction with a well-developed LC-MS/MS method provides a robust and reliable platform for the accurate quantification of analytes in complex biological matrices. By compensating for variability throughout the analytical process, this approach ensures high-quality data that is essential for decision-making in drug development and other scientific research areas. Careful consideration of the choice of internal standard, meticulous sample preparation, and thorough method optimization are key to achieving the desired accuracy, precision, and sensitivity.

References

Application Notes and Protocols for 4,6-Dichloro-N-methylnicotinamide-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-Dichloro-N-methylnicotinamide-d3 as a tool in pharmacokinetic (PK) research. The inclusion of a deuterated internal standard is critical for accurate bioanalysis, and understanding its application is key to robust drug development programs. While specific pharmacokinetic data for 4,6-Dichloro-N-methylnicotinamide is not publicly available, this document outlines the principles of its use and provides generalized protocols for its application in preclinical PK studies.

Introduction to Deuterated Compounds in Pharmacokinetics

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in drug discovery and development.[1][2] This isotopic substitution results in a molecule with a greater mass, which can be distinguished from the non-deuterated (protio) analogue by mass spectrometry. The key advantages of using deuterated compounds like this compound include:

  • Internal Standard in Bioanalysis: The primary application is as an internal standard (IS) in quantitative bioanalytical methods, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. Its different mass allows for separate detection, enabling accurate quantification of the analyte by correcting for variations during sample preparation and analysis.[1]

  • Metabolic Stability Assessment: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond, particularly those mediated by cytochrome P450 (CYP450) enzymes.[2] By comparing the metabolic rate of a deuterated compound to its non-deuterated counterpart, researchers can identify sites of metabolic vulnerability.

  • Pharmacokinetic Profile Modification: In some cases, deuteration at a site of metabolism can lead to a slower rate of clearance, a longer half-life, and increased overall drug exposure.[2][3] This strategy has been successfully employed to develop drugs with improved pharmacokinetic profiles, such as the FDA-approved deutetrabenazine.[3][4]

Application of this compound

The primary role of this compound in a research setting would be as an internal standard for the quantification of its non-deuterated analog, 4,6-Dichloro-N-methylnicotinamide, in biological matrices.

Experimental Protocols

The following are generalized protocols for a typical preclinical pharmacokinetic study in rodents. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 4,6-Dichloro-N-methylnicotinamide following intravenous (IV) and oral (PO) administration in rats, using this compound as an internal standard for bioanalysis.

Materials:

  • 4,6-Dichloro-N-methylnicotinamide (Test Article)

  • This compound (Internal Standard)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)

  • IV and PO dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.

  • Dose Preparation: Prepare a dosing solution of the test article in the chosen vehicle at the desired concentration.

  • Dosing:

    • IV Administration: Administer the test article via tail vein injection (e.g., at 1 mg/kg).

    • PO Administration: Administer the test article via oral gavage (e.g., at 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method using LC-MS/MS

Objective: To quantify the concentration of 4,6-Dichloro-N-methylnicotinamide in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

  • Rat plasma samples from the PK study

  • 4,6-Dichloro-N-methylnicotinamide (for calibration standards and quality controls)

  • This compound (Internal Standard stock solution)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of the test article into blank rat plasma.

  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of each plasma sample, add 150 µL of the protein precipitation solution containing the internal standard (this compound). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. e. Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis: a. Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system. b. Separate the analyte from other plasma components using a suitable gradient elution on the C18 column. c. Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard will need to be optimized.

  • Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio (analyte/internal standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data. Below is a table of hypothetical pharmacokinetic parameters for 4,6-Dichloro-N-methylnicotinamide.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC0-t (ngh/mL) 32005400
AUC0-inf (ngh/mL) 32505500
t1/2 (h) 3.54.0
CL (L/h/kg) 0.31-
Vdss (L/kg) 1.2-
F (%) -17

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Visualizations

Experimental Workflow

G cluster_0 In-Vivo Phase cluster_1 Bioanalysis Phase cluster_2 Data Analysis Phase Dosing (IV & PO) Dosing (IV & PO) Blood Sampling (Time Course) Blood Sampling (Time Course) Dosing (IV & PO)->Blood Sampling (Time Course) Plasma Preparation Plasma Preparation Blood Sampling (Time Course)->Plasma Preparation Protein Precipitation\n(with Deuterated IS) Protein Precipitation (with Deuterated IS) Plasma Preparation->Protein Precipitation\n(with Deuterated IS) LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation\n(with Deuterated IS)->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Quantification->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Caption: Workflow for a preclinical pharmacokinetic study.

Nicotinamide (B372718) Metabolism Pathway

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in the metabolism of nicotinamide.[5][6] It catalyzes the methylation of nicotinamide to form 1-methylnicotinamide. This pathway is relevant to the study of nicotinamide derivatives.

G Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM SAM SAM->NNMT 1-Methylnicotinamide 1-Methylnicotinamide NNMT->1-Methylnicotinamide SAH SAH NNMT->SAH

Caption: The metabolic pathway of nicotinamide methylation by NNMT.

References

Application Notes and Protocols for Metabolite Identification using 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 4,6-Dichloro-N-methylnicotinamide-d3 as an internal standard for the identification and quantification of metabolites of 4,6-Dichloro-N-methylnicotinamide. Stable isotope-labeled internal standards are essential tools in mass spectrometry-based metabolomics for accurate quantification and confident identification of metabolites.[1][2] The deuterium-labeled this compound is an ideal internal standard as it co-elutes with the unlabeled parent compound and its metabolites during chromatographic separation, and it can be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for correction of matrix effects and variations in sample processing, leading to reliable and reproducible results.[1][3]

This document outlines the predicted metabolic pathways of 4,6-Dichloro-N-methylnicotinamide, detailed protocols for sample preparation from various biological matrices, and a systematic approach to developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of the parent compound and its potential metabolites.

Predicted Metabolic Pathways of 4,6-Dichloro-N-methylnicotinamide

The metabolism of 4,6-Dichloro-N-methylnicotinamide is predicted based on the known metabolic pathways of nicotinamide (B372718) and its derivatives.[3][4] The primary routes of metabolism are expected to involve oxidation, demethylation, and conjugation reactions. The presence of chlorine atoms may also lead to dechlorination or hydroxylation.

Key predicted metabolic transformations include:

  • Hydroxylation: The pyridine (B92270) ring can be hydroxylated at various positions, a common metabolic pathway for nicotinamide-related compounds.

  • N-demethylation: The N-methyl group can be removed to form the corresponding nicotinamide analog.

  • Oxidation of the N-methyl group: The methyl group can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

  • N-oxide formation: The pyridine nitrogen can be oxidized to form an N-oxide.

  • Glucuronidation: The parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid to facilitate excretion.

The following diagram illustrates the predicted metabolic pathways of 4,6-Dichloro-N-methylnicotinamide.

G parent 4,6-Dichloro-N-methylnicotinamide metabolite1 Hydroxylated Metabolite parent->metabolite1 Hydroxylation metabolite2 N-demethylated Metabolite parent->metabolite2 N-demethylation metabolite3 N-oxide Metabolite parent->metabolite3 N-oxidation metabolite4 Glucuronide Conjugate metabolite1->metabolite4 Glucuronidation G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Spike with IS Spike with This compound Extraction->Spike with IS LC-MS Sample LC-MS Sample Spike with IS->LC-MS Sample LC Separation Chromatographic Separation LC-MS Sample->LC Separation MS Detection MS/MS Detection (MRM Mode) LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification using IS Peak Integration->Quantification Metabolite ID Metabolite Identification Quantification->Metabolite ID G parent Parent Compound (m/z = X) is Internal Standard (m/z = X+3) parent->is Co-elution metabolite Putative Hydroxylated Metabolite (m/z = X+16) parent->metabolite +16 Da mass shift is_metabolite Putative Hydroxylated IS (m/z = X+16+3) is->is_metabolite +16 Da mass shift metabolite->is_metabolite Co-elution

References

Application Notes and Protocols for Spiking Samples with 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results.[1] 4,6-Dichloro-N-methylnicotinamide-d3 is a deuterated analog of 4,6-Dichloro-N-methylnicotinamide, designed to serve as an ideal internal standard for the quantification of its unlabeled counterpart or structurally similar analytes. Its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] The mass difference introduced by the deuterium (B1214612) atoms allows for its distinct detection by the mass spectrometer.

This document provides a detailed protocol for the preparation and use of this compound as an internal standard for spiking samples in quantitative analytical workflows. The use of a SIL-IS like this compound compensates for variability in sample preparation, matrix effects, and instrument response, leading to robust and reliable data.[2]

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₃D₃Cl₂N₂O
Molecular Weight 208.06 g/mol
CAS Number 1609531-34-1

(Data sourced from public chemical databases)

Experimental Protocols

This section outlines a comprehensive protocol for the utilization of this compound as an internal standard in a typical LC-MS/MS workflow. This protocol is a general guideline and should be adapted and validated for the specific analyte, matrix, and instrumentation used.

Materials and Reagents
  • This compound (Internal Standard)

  • Analyte of interest (unlabeled standard)

  • Blank biological matrix (e.g., plasma, urine, tissue homogenate) from at least six different sources for method validation.[3]

  • HPLC or UPLC grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • Formic acid or other appropriate mobile phase modifiers

  • Reagents for sample preparation (e.g., protein precipitation agents like trichloroacetic acid or acetonitrile, solid-phase extraction cartridges)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer and centrifuge

  • LC-MS/MS system

Preparation of Stock and Working Solutions

a. Internal Standard (IS) Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh a precise amount (e.g., 1 mg) of this compound.

  • Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) in a volumetric flask (e.g., 1 mL) to obtain a stock solution of known concentration.

  • Store the stock solution at an appropriate temperature (typically -20°C or lower) in a tightly sealed container.

b. Analyte Stock Solution (e.g., 1 mg/mL)

  • Prepare a stock solution of the unlabeled analyte using the same procedure as for the internal standard.

c. Internal Standard (IS) Working Solution

  • Dilute the IS stock solution with an appropriate solvent (often the mobile phase or reconstitution solvent) to a concentration that provides a stable and reproducible signal in the LC-MS/MS system. The optimal concentration should be determined during method development.

d. Calibration Standards and Quality Control (QC) Samples

  • Prepare a series of working solutions of the analyte by serial dilution of the analyte stock solution.

  • Spike the blank biological matrix with the analyte working solutions to create calibration standards at a range of concentrations covering the expected sample concentrations.

  • Independently prepare QC samples at low, medium, and high concentrations within the calibration range.[4]

Sample Spiking and Preparation Protocol

The following is a general workflow for sample spiking and preparation. The specific steps will depend on the nature of the biological matrix.

a. Protein Precipitation (for plasma, serum, or whole blood)

  • Aliquot a known volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add a fixed volume of the IS working solution to each sample, calibration standard, and QC sample (except for blank samples).

  • Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to each tube.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

b. Solid-Phase Extraction (SPE) (for cleaner samples and lower detection limits)

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample (pre-treated as necessary) onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Develop a suitable LC method to achieve chromatographic separation of the analyte from potential interferences.

  • Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy, cone voltage) for both the analyte and this compound in both positive and negative ionization modes to determine the most sensitive and specific transitions.

  • Analyze the prepared samples, calibration standards, and QC samples by injecting a fixed volume into the LC-MS/MS system.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table should be used to summarize the quantitative data obtained during method validation. Users should populate this table with their own experimental results.

ParameterLow QCMedium QCHigh QCAcceptance Criteria
Nominal Concentration (ng/mL) User DefinedUser DefinedUser DefinedN/A
Mean Measured Concentration (ng/mL) (n=5) Within ±15% of nominal
Accuracy (%) Within ±15% of nominal
Precision (CV, %) ≤15%
Recovery (%) Consistent, precise, and reproducible
Matrix Effect (%) CV ≤15%
Limit of Quantification (LOQ) (ng/mL) User DefinedN/AN/AS/N ≥ 10, with acceptable precision and accuracy
Limit of Detection (LOD) (ng/mL) User DefinedN/AN/AS/N ≥ 3

Mandatory Visualization

The following diagram illustrates the general experimental workflow for using this compound as an internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Processing & Reporting stock_is Prepare IS Stock Solution work_is Prepare IS Working Solution stock_is->work_is stock_analyte Prepare Analyte Stock Solution work_analyte Prepare Analyte Working Solutions stock_analyte->work_analyte spike_is Spike Sample with IS Working Solution work_is->spike_is cal_qc Prepare Calibration Standards & QCs in Matrix work_analyte->cal_qc lcms LC-MS/MS Analysis cal_qc->lcms sample_collection Collect Biological Sample sample_collection->spike_is extraction Sample Extraction (e.g., Protein Precipitation, SPE) spike_is->extraction reconstitution Evaporate & Reconstitute extraction->reconstitution reconstitution->lcms data Data Acquisition lcms->data peak_integration Peak Integration (Analyte & IS) data->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte in Samples ratio_calc->quantification calibration_curve->quantification report Generate Report quantification->report

References

in vivo and in vitro applications of 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-N-methylnicotinamide-d3 is the deuterated analog of 4,6-Dichloro-N-methylnicotinamide, a potent inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT). NNMT is a key metabolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, playing a significant role in cellular metabolism and energy homeostasis.[1][2] Upregulation of NNMT has been implicated in the pathophysiology of various diseases, including metabolic disorders such as obesity and type 2 diabetes, as well as several types of cancer.[1][3][4] Inhibition of NNMT is therefore a promising therapeutic strategy for these conditions.

The deuteration of 4,6-Dichloro-N-methylnicotinamide to its -d3 form is a strategic modification intended to improve its pharmacokinetic profile. By replacing hydrogen atoms with deuterium (B1214612) on the N-methyl group, the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolic processes, such as N-demethylation, leading to a longer half-life, increased drug exposure, and potentially a reduced dosing frequency and lower overall dose requirement.[5][6][7]

These application notes provide an overview of the potential in vivo and in vitro applications of this compound, based on the known activities of NNMT inhibitors. Detailed experimental protocols are also provided as a guide for researchers.

Principle of Action

This compound acts as a competitive inhibitor of NNMT, blocking its ability to transfer a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to its substrates, such as nicotinamide. This inhibition leads to a cascade of downstream cellular effects, making it a valuable tool for studying the biological roles of NNMT and as a potential therapeutic agent.

Data Presentation: Comparative Activity of NNMT Inhibitors

InhibitorTargetIC50 (µM)Reference
JBSNF-000028human NNMT0.033[2]
JBSNF-000028mouse NNMT0.21[2]
Naphthalene Analog 15NNMT1.4[1]
MS2734 (Bisubstrate Inhibitor)NNMT14.0[1]
VH45 (Bisubstrate Inhibitor)NNMT29.2[1]
SinefunginGeneral Methyltransferase3.9[1]
S-adenosyl-l-homocysteine (SAH)General Methyltransferase26.3[1]

In Vitro Applications

Investigation of Anti-Cancer Properties

Application: To assess the effect of this compound on the proliferation, migration, and apoptosis of cancer cells. Overexpression of NNMT has been linked to aggressive phenotypes in various cancers, including osteosarcoma, Merkel cell carcinoma, and oral cancer.[3][8]

Experimental Protocol: Cancer Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture cancer cell lines with known NNMT expression (e.g., U-2 OS, Saos-2, MCC13, HSC-2) in appropriate media and conditions.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Elucidation of Metabolic Effects in Adipocytes

Application: To study the role of NNMT inhibition in adipocyte differentiation and lipid metabolism. NNMT is highly expressed in adipose tissue and is associated with obesity.[9][10]

Experimental Protocol: Adipocyte Differentiation and Lipid Accumulation Assay

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • NNMT Inhibition: Concurrently with the differentiation cocktail, add this compound at various concentrations.

  • Maintenance: After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin (B600854) for another 2 days. Then, culture the cells in DMEM with 10% FBS for an additional 4-6 days, changing the medium every 2 days.

  • Oil Red O Staining: On day 8-10, wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour. Wash with water and then with 60% isopropanol (B130326). Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

  • Quantification: Elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

In Vivo Applications

Evaluation of Anti-Obesity and Anti-Diabetic Effects

Application: To investigate the therapeutic potential of this compound in animal models of diet-induced obesity and type 2 diabetes. Inhibition of NNMT has been shown to reduce body weight, improve insulin sensitivity, and normalize glucose tolerance in mice.[2][4]

Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

  • Animal Model: Use male C57BL/6J mice.

  • Diet: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Drug Formulation and Administration: Based on general guidelines for poorly soluble compounds, this compound can be formulated for oral gavage. A common formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Alternatively, a solution can be prepared using DMSO, PEG300, and Tween 80.

  • Treatment: Administer this compound (e.g., 10-50 mg/kg) or vehicle control to the HFD-fed mice daily via oral gavage for a period of 4-8 weeks.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): At the end of the treatment period, fast the mice overnight and administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose levels at 0, 15, 30, 45, and 60 minutes.

  • Tissue Collection and Analysis: At the end of the study, collect blood for plasma analysis (e.g., insulin, triglycerides, cholesterol) and tissues (e.g., liver, white adipose tissue) for histological analysis and measurement of gene and protein expression.

Assessment of Anti-Tumor Efficacy in Xenograft Models

Application: To determine the in vivo anti-cancer activity of this compound.

Experimental Protocol: Cancer Cell Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound (formulated as described above) or vehicle control daily via oral gavage or intraperitoneal injection.

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach the maximum allowed size.

  • Analysis: At the end of the study, excise the tumors and weigh them. Tissues can be used for histological and molecular analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NNMT_Signaling_Pathway cluster_NNMT NNMT Activity cluster_downstream Downstream Effects of NNMT Inhibition Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT 1-MNA 1-Methylnicotinamide (1-MNA) NNMT->1-MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Histone_Methylation Decreased Histone Methylation NNMT->Histone_Methylation Alters SAM/SAH Ratio STAT3_Activation Reduced STAT3 Activation NNMT->STAT3_Activation Adipogenesis Impaired Adipogenesis NNMT->Adipogenesis This compound This compound This compound->NNMT Inhibition Cancer_Proliferation Decreased Cancer Cell Proliferation & Migration Histone_Methylation->Cancer_Proliferation STAT3_Activation->Cancer_Proliferation Metabolic_Health Improved Metabolic Health Adipogenesis->Metabolic_Health

Caption: NNMT signaling pathway and the impact of its inhibition.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells (e.g., Cancer or Preadipocyte) Treatment Treat Cells with Varying Concentrations Cell_Culture->Treatment Drug_Prep Prepare 4,6-Dichloro-N- methylnicotinamide-d3 Stock Solution Drug_Prep->Treatment Incubation Incubate for Defined Timepoints Treatment->Incubation Assay Perform Assay (e.g., MTT, Oil Red O) Incubation->Assay Data_Collection Collect Data (e.g., Absorbance) Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis In_Vivo_Workflow Animal_Model Induce Disease Model (e.g., DIO, Xenograft) Randomization Randomize Animals into Groups Animal_Model->Randomization Treatment Administer 4,6-Dichloro-N- methylnicotinamide-d3 or Vehicle Randomization->Treatment Monitoring Monitor Health and Disease Progression Treatment->Monitoring Endpoint_Analysis Endpoint Assays and Tissue Collection Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis of Results Endpoint_Analysis->Data_Analysis

References

Application Notes and Protocols for the Formulation of 4,6-Dichloro-N-methylnicotinamide-d3 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-N-methylnicotinamide-d3 is a deuterated analog of 4,6-Dichloro-N-methylnicotinamide. Stable isotope-labeled compounds such as this are invaluable tools in pharmacokinetic (PK) and metabolic studies, serving as internal standards for mass spectrometry-based quantification or as tracers to investigate the metabolic fate of the parent compound. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical animal research, with a focus on oral and intravenous administration routes.

Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₃D₃Cl₂N₂O
Molecular Weight 208.06 g/mol
CAS Number 1609531-34-1

Biological Target and Signaling Pathway

The non-deuterated parent compound, and likely this compound, is predicted to be an inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. Upregulation of NNMT has been implicated in various diseases, including cancer, metabolic syndrome, and neurodegenerative disorders, making it a promising therapeutic target.

NNMT plays a critical role in regulating the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor, and nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in redox reactions. By methylating nicotinamide, NNMT consumes SAM to produce S-adenosylhomocysteine (SAH) and 1-methylnicotinamide. This action can deplete the cellular pool of SAM, affecting numerous methylation-dependent processes, and can also influence the NAD+ salvage pathway.

Below is a diagram illustrating the central role of NNMT in cellular metabolism and its downstream effects.

NNMT_Signaling_Pathway Nicotinamide N-methyltransferase (NNMT) Signaling Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Downstream_Effects Downstream Cellular Effects cluster_Disease_Implication Disease Implications Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM S-adenosylmethionine (SAM) SAM->NNMT Methylation_Potential Cellular Methylation Potential SAM->Methylation_Potential MNA 1-Methylnicotinamide NNMT->MNA Methylation SAH S-adenosylhomocysteine (SAH) NNMT->SAH SAH->Methylation_Potential Metabolic_Pathways Metabolic Reprogramming NAD_Salvage->Metabolic_Pathways Gene_Expression Altered Gene Expression Methylation_Potential->Gene_Expression Gene_Expression->Metabolic_Pathways Cancer Cancer Metabolic_Pathways->Cancer Metabolic_Syndrome Metabolic Syndrome Metabolic_Pathways->Metabolic_Syndrome Neurodegeneration Neurodegeneration Metabolic_Pathways->Neurodegeneration Inhibitor 4,6-Dichloro-N- methylnicotinamide-d3 Inhibitor->NNMT Inhibition

Caption: NNMT signaling pathway and its role in cellular metabolism and disease.

Formulation Protocols for Animal Studies

Due to the dichlorinated pyridine structure, this compound is anticipated to have low aqueous solubility. The following protocols provide guidelines for preparing formulations suitable for oral gavage and intravenous injection in rodents.

3.1. Pre-formulation Solubility Assessment

Before preparing a large batch of formulation, it is crucial to determine the solubility of this compound in various vehicles. This can be done on a small scale to conserve the compound.

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh 1-2 mg of this compound into a small vial.

  • Add a measured volume (e.g., 100 µL) of the test vehicle (e.g., DMSO, PEG400, saline).

  • Vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, sonicate for 5-10 minutes.

  • If the compound dissolves, add more vehicle in known increments to determine the approximate saturation point.

  • If the compound does not dissolve, test a different vehicle or a co-solvent system.

3.2. Oral Formulation

For oral administration, the compound can be formulated as a solution or a suspension. The choice depends on the required dose and the solubility of the compound in vehicles that are safe for oral administration. Based on pharmacokinetic studies of a similar compound, 4,6-d2-nicotinamide, oral doses of 20, 80, and 120 mg/kg have been well-tolerated in rats.

Table 1: Example Oral Formulations

Formulation TypeVehicle CompositionPreparation Notes
Solution 10% DMSO, 40% PEG400, 50% SalineDissolve the compound in DMSO first, then add PEG400, and finally add saline. Mix well between each addition.
Suspension 0.5% Carboxymethyl cellulose (B213188) (CMC) in deionized waterPrepare the 0.5% CMC solution first. Then, add the powdered compound and vortex/sonicate to achieve a uniform suspension.
Suspension 0.25% Tween 80, 0.5% CMC in deionized waterThe addition of a surfactant like Tween 80 can improve the wettability and stability of the suspension.

Experimental Protocol: Preparation of an Oral Suspension (10 mg/mL in 0.5% CMC)

  • Prepare 0.5% CMC solution: Add 50 mg of sodium carboxymethyl cellulose to 10 mL of deionized water. Stir until fully dissolved. This may take some time.

  • Weigh the compound: Accurately weigh 100 mg of this compound.

  • Create a paste: In a mortar, add a small amount of the 0.5% CMC solution to the powder and triturate to form a smooth paste. This prevents clumping.

  • Dilute to final volume: Gradually add the remaining 0.5% CMC solution to the mortar while mixing.

  • Homogenize: Transfer the suspension to a suitable container and vortex or sonicate until a uniform suspension is achieved.

  • Storage: Store at 2-8°C. Shake well before each use.

3.3. Intravenous Formulation

For intravenous (IV) administration, the compound must be in a clear, sterile solution to prevent embolism. The pH of the formulation should be close to physiological pH (7.4) to minimize irritation. IV doses of 20, 80, and 120 mg/kg of 4,6-d2-nicotinamide have been shown to be safe in rats.

Table 2: Example Intravenous Formulations

Vehicle CompositionMaximum Recommended ConcentrationPreparation Notes
10% DMSO, 90% SalineDependent on solubilityDissolve the compound in DMSO first, then slowly add saline while vortexing. Filter through a 0.22 µm sterile filter before injection.
20% Solutol HS 15 in SalineDependent on solubilitySolutol HS 15 is a non-ionic solubilizer and emulsifier. Prepare the vehicle first, then add the compound. Sterile filter before use.
30% PEG400 in SalineDependent on solubilityDissolve the compound in PEG400, then add saline. Sterile filter before use.

Experimental Protocol: Preparation of an Intravenous Solution (5 mg/mL in 10% DMSO/90% Saline)

  • Dissolve the compound: In a sterile vial, dissolve 50 mg of this compound in 1 mL of sterile DMSO.

  • Dilute with saline: Slowly add 9 mL of sterile saline to the DMSO solution while continuously vortexing to prevent precipitation.

  • Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Store at 2-8°C and use within 24 hours. Visually inspect for any precipitation before injection.

Experimental Workflows

The following diagrams illustrate the workflows for formulation preparation and in vivo studies.

Formulation_Workflow Formulation Preparation Workflow start Start solubility_test Small-Scale Solubility Assessment start->solubility_test select_formulation Select Formulation Type (Solution/Suspension) solubility_test->select_formulation prepare_vehicle Prepare Vehicle select_formulation->prepare_vehicle weigh_compound Weigh Compound prepare_vehicle->weigh_compound dissolve_suspend Dissolve or Suspend Compound weigh_compound->dissolve_suspend qc_check Quality Control (Visual Inspection, pH) dissolve_suspend->qc_check sterile_filter Sterile Filter (for IV) qc_check->sterile_filter store Store Appropriately qc_check->store Oral Formulation sterile_filter->store IV Formulation end End store->end

Caption: Workflow for the preparation of formulations for animal studies.

InVivo_Workflow In Vivo Study Workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation dose_calculation Dose Calculation animal_acclimation->dose_calculation formulation_prep Formulation Preparation dose_calculation->formulation_prep dosing Dosing (Oral Gavage or IV Injection) formulation_prep->dosing sample_collection Sample Collection (e.g., Blood, Tissues) dosing->sample_collection sample_analysis Sample Analysis (e.g., LC-MS/MS) sample_collection->sample_analysis data_analysis Pharmacokinetic/Pharmacodynamic Data Analysis sample_analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo pharmacokinetic or pharmacodynamic study.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments using isotopic labeling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of isotopic labeling in mass spectrometry?

Isotopic labeling is a technique used to track molecules through a chemical reaction, metabolic pathway, or entire cell. In proteomics and metabolomics, this is achieved by replacing one or more atoms in a molecule with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the chemical properties of the isotopically labeled molecules are nearly identical to their natural counterparts, they behave similarly during sample preparation and chromatographic separation. However, they can be distinguished by a mass spectrometer due to their mass difference. This allows for the accurate relative quantification of proteins or metabolites between different samples, as the ratio of the heavy to light signal intensity reflects the abundance ratio.[1][2][3]

Q2: What are the most common isotopic labeling strategies?

The most prevalent strategies include:

  • Metabolic Labeling: Cells are cultured in media where normal ("light") amino acids or other essential nutrients are replaced with "heavy" isotope-labeled counterparts. A widely used metabolic labeling technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[4][5]

  • Chemical Labeling: Peptides are derivatized with chemical tags that contain stable isotopes. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are popular examples of isobaric chemical labeling, where the tags have the same total mass but produce different reporter ions upon fragmentation.[6][7][8]

  • Enzymatic Labeling: Heavy isotopes are incorporated into peptides during enzymatic digestion. For instance, digestion in the presence of H₂¹⁸O incorporates two ¹⁸O atoms at the C-terminus of each peptide.

Q3: What is the difference between isobaric and isotopic labeling?

Isotopic labeling, in a broader sense, refers to any method that uses isotopes to create mass differences between molecules. Isobaric labeling is a specific type of chemical isotopic labeling where different tags have the same total mass. In a typical mass spectrometry experiment, peptides labeled with different isobaric tags will appear as a single peak in the MS1 scan. However, upon fragmentation (MS/MS), the tags break apart to produce unique reporter ions of different masses, and the intensity of these reporter ions is used for quantification.[6][8]

Q4: How many samples can I compare using different labeling techniques?

The multiplexing capability varies significantly between methods:

  • SILAC: Typically allows for the comparison of 2 or 3 samples in a single experiment, although more complex experimental designs can increase this number.

  • iTRAQ: Offers 4-plex and 8-plex reagents.[6]

  • TMT: Provides a higher level of multiplexing, with reagents available for up to 18-plex or even higher.[6][9]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your isotopic labeling experiments.

Issue 1: Low or Incomplete Labeling Efficiency

Q: My labeling efficiency is below the recommended >95%. What could be the cause and how can I fix it?

A: Incomplete labeling is a critical issue that can severely compromise quantitative accuracy. The causes and solutions depend on the labeling strategy.

For SILAC:

  • Insufficient Cell Doublings: Cells need to undergo a sufficient number of divisions (typically at least 5-6) in the heavy medium to ensure the complete replacement of light amino acids with their heavy counterparts.[10]

  • Arginine-to-Proline Conversion: Some cell lines can metabolically convert arginine to proline. If you are using labeled arginine, this can lead to the appearance of labeled proline, complicating data analysis.[11][12][13] To address this, you can:

    • Supplement the medium with a high concentration of unlabeled proline.[12]

    • Use a cell line with a known low conversion rate.

    • Utilize software tools that can correct for this conversion during data analysis.[14]

  • Contamination with Light Amino Acids: The presence of light amino acids in the cell culture medium, often from the serum, can compete with the heavy amino acids, leading to incomplete labeling. Always use dialyzed fetal bovine serum (FBS).

For TMT/iTRAQ:

  • Incorrect pH: The pH of the peptide solution is crucial for efficient labeling. For TMT reagents, the optimal pH is typically between 8.0 and 8.5.[15] A lower pH can significantly reduce labeling efficiency. Using a higher concentration buffer, such as 500 mM HEPES (pH 8.5), can help maintain the optimal pH.[15][16]

  • Insufficient Reagent: Ensure that you are using a sufficient molar excess of the labeling reagent to the amount of peptide. Follow the manufacturer's recommendations. A TMT-to-peptide ratio as low as 1:1 (wt/wt) can achieve high labeling efficiency if concentrations are optimized.[17]

  • Poor Peptide Solubility: Ensure your peptides are fully dissolved in the labeling buffer before adding the reagent.

Troubleshooting Workflow for Low Labeling Efficiency

Troubleshooting workflow for low labeling efficiency.
Issue 2: Peptide Loss During Sample Preparation

Q: I'm observing low signal intensity for my labeled peptides. Could I be losing them during sample prep?

A: Yes, peptide loss is a common problem. Peptides can be "sticky" and adhere to surfaces.

  • Non-Specific Binding: Peptides can adsorb to the surfaces of sample tubes and pipette tips, especially those made of glass. Using low-binding polypropylene (B1209903) tubes and tips can help mitigate this issue.[18]

  • Incomplete Elution: During solid-phase extraction (SPE) for desalting, peptides may not be completely eluted from the C18 resin. Ensure you are using an appropriate elution solvent with sufficient organic content (e.g., 70% acetonitrile (B52724) with 0.1% formic acid) and an adequate volume.

  • Precipitation: Peptides can precipitate out of solution if the organic solvent concentration is too high. It is generally recommended to keep the organic concentration below 75% to prevent this.

Issue 3: Unexpected Mass Shifts or Incorrect Isotopic Patterns

Q: I'm seeing unexpected mass shifts in my data, or the isotopic envelopes don't look right. What's going on?

A: This can be due to a few factors:

  • Incomplete Labeling: As discussed above, this will result in a mixed population of light and heavy peptides, leading to complex and overlapping isotopic patterns.

  • Isotopic Impurity of the Labeling Reagent: The "heavy" labeled reagent may contain a small percentage of the "light" version, or vice-versa. This can be assessed by analyzing the pure standard by high-resolution mass spectrometry.

  • Natural Isotope Abundance: Remember that elements like carbon have naturally occurring heavy isotopes (e.g., ¹³C is about 1.1% of natural carbon). This contributes to the M+1, M+2, etc., peaks in your mass spectra. Data analysis software should account for this, but it's important to be aware of.

Issue 4: Ratio Distortion in iTRAQ and TMT Experiments

Q: My quantitative ratios in my TMT/iTRAQ experiment seem compressed (i.e., closer to 1:1 than expected). Why is this happening?

A: Ratio compression is a known issue with isobaric labeling and is primarily caused by the co-isolation and co-fragmentation of interfering ions.[10][19][20] When a target peptide ion is selected for fragmentation, other peptides with a similar mass-to-charge ratio can also be included in the isolation window. These contaminating peptides also carry the isobaric tags and will contribute to the reporter ion signals, thus distorting the true quantitative ratios.

Solutions for Ratio Distortion:

  • MS3-based Methods: On instruments that support it, an MS3-based acquisition method can be used. This involves an additional fragmentation step that isolates the fragment ions containing the reporter tags, thereby reducing interference.[21]

  • Data Filtering: Stringent filtering of the data to only include high-quality spectra with minimal evidence of co-isolation can improve accuracy, though this may come at the cost of reduced protein identifications.[22]

  • Correction Algorithms: Some software packages can apply correction factors based on the isotopic impurities of the TMT/iTRAQ reagents and can also attempt to model and correct for interference.

Logical Diagram for Diagnosing Quantification Issues

Quantification_Issues_Diagnosis Start Inaccurate Quantification CheckLabeling Assess Labeling Efficiency Start->CheckLabeling LowEfficiency Low Efficiency (<95%) CheckLabeling->LowEfficiency Low HighEfficiency High Efficiency (>95%) CheckLabeling->HighEfficiency High TroubleshootLabeling See 'Low Labeling Efficiency' Guide LowEfficiency->TroubleshootLabeling CheckForRatioDistortion Examine for Ratio Compression (TMT/iTRAQ) HighEfficiency->CheckForRatioDistortion RatioDistortionPresent Ratio Distortion Observed CheckForRatioDistortion->RatioDistortionPresent Yes NoRatioDistortion No Ratio Distortion CheckForRatioDistortion->NoRatioDistortion No ImplementMS3 Use MS3 Acquisition if Available RatioDistortionPresent->ImplementMS3 ApplyCorrection Apply Software-based Ratio Correction RatioDistortionPresent->ApplyCorrection CheckSamplePrep Review Sample Preparation for Loss NoRatioDistortion->CheckSamplePrep SampleLoss Evidence of Peptide Loss CheckSamplePrep->SampleLoss Yes NoSampleLoss No Evidence of Peptide Loss CheckSamplePrep->NoSampleLoss No TroubleshootSamplePrep See 'Peptide Loss' Guide SampleLoss->TroubleshootSamplePrep CheckDataAnalysis Verify Data Analysis Parameters NoSampleLoss->CheckDataAnalysis

Logical diagram for diagnosing quantification issues.

Quantitative Data Summary

ParameterSILACiTRAQTMTMetabolic Labeling (¹³C-Glucose)
Typical Labeling Efficiency >95% after 5-6 cell doublings[10]>99% with optimized protocol[17]>99% with optimized protocol[15][17]Varies by metabolite and time; can reach >95% for some central carbon metabolites[23]
Multiplexing Capacity 2-3 plex4-plex, 8-plex[6]Up to 18-plex and higher[6][9]Not applicable for multiplexing in the same way
Common Mass Shift +6 to +10 Da per Arg/LysIsobaric - no shift in MS1Isobaric - no shift in MS1+1 Da per ¹³C atom incorporated
Key Quantitative Challenge Arginine-to-proline conversion[11]Ratio compression[19][20]Ratio compression[10][19]Achieving isotopic steady-state

Experimental Protocols

General Experimental Workflow for Isotopic Labeling

Experimental_Workflow SamplePrep Sample Preparation (e.g., Cell Culture, Tissue Homogenization) Labeling Isotopic Labeling (SILAC, TMT, etc.) SamplePrep->Labeling SamplePooling Sample Pooling (if applicable) Labeling->SamplePooling ProteinDigestion Protein Digestion (e.g., Trypsin) SamplePooling->ProteinDigestion PeptideCleanup Peptide Cleanup (e.g., Desalting) ProteinDigestion->PeptideCleanup LCMS_Analysis LC-MS/MS Analysis PeptideCleanup->LCMS_Analysis DataAnalysis Data Analysis (Identification & Quantification) LCMS_Analysis->DataAnalysis mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Labeling_Application SILAC/TMT can quantify changes in phosphorylation of S6K1 and 4E-BP1, and changes in protein abundance downstream. mTORC1->Labeling_Application ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Labeling_Application Quantitative phosphoproteomics using SILAC or TMT can identify novel substrates of the EGFR and downstream kinases. EGFR->Labeling_Application Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation MAPK_Pathway Signal Extracellular Signal (e.g., Mitogen) MAPKKK MAPKKK (e.g., Raf) Signal->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) MAPK->CellularResponse Labeling_Application TMT-based proteomics can quantify global protein and phosphoprotein changes in response to MAPK pathway activation or inhibition. MAPK->Labeling_Application

References

Technical Support Center: Addressing Matrix Effects with 4,6-Dichloro-N-methylnicotinamide-d3 in Apalutamide Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,6-Dichloro-N-methylnicotinamide-d3 as an internal standard in the bioanalysis of apalutamide (B1683753).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

A1: this compound is the deuterated form of 4,6-Dichloro-N-methylnicotinamide. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key application is to correct for variability in sample preparation and matrix effects during the quantification of the non-steroidal anti-androgen drug, apalutamide, in biological matrices such as human plasma.[1][2]

Q2: What is the "matrix effect" and why is it a concern when analyzing apalutamide in biological samples?

A2: The matrix effect in LC-MS/MS refers to the alteration of the ionization efficiency of a target analyte by co-eluting, interfering components present in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results for apalutamide.[3] Because biological matrices are complex, the matrix effect is a significant challenge that must be addressed to ensure reliable data in pharmacokinetic and therapeutic drug monitoring studies.[2]

Q3: How does this compound help in addressing the matrix effect for apalutamide analysis?

A3: As a stable isotope-labeled internal standard, this compound is chemically and physically almost identical to the analyte, apalutamide. When a known amount is added to a sample, it is assumed to experience the same degree of ion suppression or enhancement as the analyte throughout the analytical process (extraction, chromatography, and ionization).[1] By using the ratio of the analyte's response to the internal standard's response for quantification, variability caused by the matrix effect can be effectively compensated for, leading to more accurate and precise results.[3]

Q4: What are the typical sample preparation techniques used to minimize matrix effects prior to apalutamide quantification?

A4: Common sample preparation techniques aimed at reducing matrix interferences for apalutamide analysis include:

  • Protein Precipitation (PPT): A rapid and straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins from the plasma sample.[2]

  • Liquid-Liquid Extraction (LLE): A technique that uses a water-immiscible organic solvent (e.g., ethyl acetate) to extract apalutamide from the aqueous plasma, leaving many interfering matrix components behind.[4]

  • Solid-Phase Extraction (SPE): A more selective and rigorous method that can yield cleaner sample extracts, thereby significantly reducing matrix effects.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Precision and/or Inaccurate Results Inadequate correction for matrix effects.1. Verify Co-elution: Ensure the chromatographic peaks for apalutamide and this compound are perfectly co-eluting. A slight separation can expose them to different matrix components. 2. Optimize Sample Preparation: If using protein precipitation, consider switching to a more robust method like liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample.[3] 3. Evaluate Multiple Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to ensure the method is rugged.[5]
High Variability in Analyte Response Across Different Plasma Lots Significant lot-to-lot variation in endogenous matrix components.1. Assess Matrix Factor (MF): Quantify the matrix effect by calculating the matrix factor. The coefficient of variation (CV) of the internal standard-normalized MF should ideally be less than 15%.[3] 2. Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or consider a different column chemistry to better separate apalutamide from interfering components.[3]
Low Recovery of Apalutamide Inefficient extraction from the biological matrix.1. Optimize Extraction Solvent and pH: For LLE, test different organic solvents and adjust the pH of the sample to improve the extraction efficiency of apalutamide. 2. Select Appropriate SPE Sorbent: For SPE, ensure the chosen sorbent and elution solvents are optimal for apalutamide.
Inconsistent Results Between Calibration Standards and Quality Control (QC) Samples The matrix of the standards and QCs does not adequately match the study samples.1. Matrix-Matched Calibrators: Always prepare calibration standards and QC samples in the same biological matrix as the unknown samples.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect

This protocol describes how to quantitatively assess the matrix effect for apalutamide analysis.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Apalutamide and the internal standard, this compound, are prepared in the reconstitution solvent at a known concentration (e.g., at the LQC and HQC levels).

    • Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first. The extracted residue is then reconstituted with the same solution as in Set A.

    • Set C (Pre-Extraction Spike): Blank plasma is spiked with apalutamide and the internal standard before the extraction process.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the Internal Standard (IS) Normalized Matrix Factor :

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS Normalized MF = (MF of Apalutamide) / (MF of this compound)

  • Evaluate the Results: The coefficient of variation (%CV) of the IS Normalized MF across the different matrix lots should be ≤15%.[3]

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and high-throughput method for preparing plasma samples for apalutamide analysis.[2]

  • Thaw all plasma samples (calibrators, QCs, and unknowns) at room temperature.

  • Vortex each sample to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the this compound working solution and vortex.

  • Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[2]

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 1-10 µL) into the LC-MS/MS system.[2]

Quantitative Data Summary

The following tables summarize typical performance data for a validated LC-MS/MS method for apalutamide quantification using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters for Apalutamide Analysis [2][4][6]

ParameterTypical Value/Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., Inertsil 50x4.6 mm, 5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient/IsocraticIsocratic or gradient elution can be used.
Flow Rate0.4 - 0.8 mL/min
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Apalutamide)m/z 478 → 450
MRM Transition (N-desmethyl apalutamide)m/z 464.1 → 435.9
MRM Transition (Apalutamide-d4 IS)m/z 482 → 451.9

Note: The MRM transition for this compound would be similar to that of a deuterated apalutamide standard, with a mass shift corresponding to the number of deuterium (B1214612) atoms.

Table 2: Bioanalytical Method Validation Performance [4][7]

Parameter Acceptance Criteria (FDA/EMA) Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)1.7% - 4.7%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)3.2% - 9.8%
Intra-day Accuracy (%RE) ± 15% (± 20% for LLOQ)-5.8% to 1.7%
Inter-day Accuracy (%RE) ± 15% (± 20% for LLOQ)-6.5% to -4.0%
Mean Extraction Recovery Consistent and reproducible> 93.0%
Matrix Effect (%CV of IS-normalized MF) ≤ 15%< 5.24%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms chroma Chromatographic Separation (Analyte and IS Co-elute) lcms->chroma ms Mass Spectrometric Detection (MRM Mode) chroma->ms data Data Acquisition (Peak Area Ratio) ms->data quantify Calculate Concentration using Calibration Curve data->quantify

Caption: Workflow for apalutamide quantification using an internal standard.

G cluster_investigation Initial Checks cluster_matrix Matrix Effect Evaluation cluster_optimization Method Optimization start Inaccurate or Imprecise Results for Apalutamide coelution Verify Analyte and IS Chromatographic Co-elution start->coelution system_suitability Check System Suitability (e.g., Peak Shape, S/N) start->system_suitability quantify_me Quantify Matrix Effect (Post-Extraction Spike Experiment) coelution->quantify_me If co-elution is good system_suitability->quantify_me eval_lots Evaluate with Multiple Matrix Lots (≥6) quantify_me->eval_lots optimize_prep Optimize Sample Preparation (Consider LLE or SPE) eval_lots->optimize_prep If matrix effect is high or variable optimize_chroma Optimize Chromatography (Mobile Phase, Gradient) eval_lots->optimize_chroma If matrix effect is high or variable end Accurate and Precise Quantification Achieved eval_lots->end If matrix effect is acceptable (CV ≤ 15%) optimize_prep->end optimize_chroma->end

References

potential for deuterium exchange in 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dichloro-N-methylnicotinamide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for deuterium (B1214612) exchange and to offer solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the deuterium labels in this compound?

A: The three deuterium atoms are located on the N-methyl group (-N-CD3). The carbon-deuterium (C-D) bonds of this methyl group are chemically stable and are not expected to undergo back-exchange to hydrogen under standard physiological or analytical conditions, such as those used in LC-MS analysis. This stability is a key feature for its use as an internal standard, as replacing hydrogen with deuterium can slow down metabolic pathways like N-demethylation due to the kinetic isotope effect.[1][2] However, the single proton on the amide nitrogen (N-H) is labile and will readily exchange with protons from any protic solvent (e.g., water, methanol). This N-H exchange is expected and typically does not interfere with its use as an internal standard when monitoring the parent ion mass.

Q2: Which specific positions on the molecule are susceptible to hydrogen-deuterium (H/D) exchange?

A: The susceptibility to H/D exchange varies significantly across the molecule.

  • N-CD3 Group (Low Risk): The deuterium labels on the methyl group are covalently bonded to carbon and are considered non-labile under normal experimental conditions.

  • Aromatic C-H Bonds (Low Risk): The hydrogens on the pyridine (B92270) ring are strongly bonded to carbon and are non-exchangeable without the presence of specific catalysts (e.g., palladium, platinum) and/or harsh conditions like high temperature.[3][4]

  • Amide N-H Bond (High and Expected Exchange): The proton attached to the amide nitrogen is acidic and will rapidly exchange with deuterium from deuterated solvents or, conversely, will be lost in protic, non-deuterated solvents.[5][6]

Diagram: Potential H/D Exchange Sites

G cluster_molecule This compound cluster_key Exchange Potential Key mol a Amide N-H (Labile) b Aromatic C-H (Stable) c Methyl C-D (Stable)

Caption: Relative stability of hydrogen and deuterium atoms on the molecule.

Q3: What experimental conditions could potentially cause the loss of the deuterium label from the N-methyl group?

A: While generally stable, the C-D bonds can be forced to exchange under specific, typically harsh, conditions. Researchers should be cautious when exposing the compound to the following:

  • Strongly Basic Conditions: Prolonged exposure to strong bases (e.g., NaOD, DBU in D₂O) at elevated temperatures can facilitate the deprotonation-reprotonation (deuteration) of carbons adjacent to activating groups.[7] While the amide group is electron-withdrawing, exchange at the N-methyl group would still require significant energy.

  • Metal Catalysis: Certain transition metal catalysts are explicitly used to catalyze H/D exchange reactions on C-H bonds, including those in N-methyl groups.[3][8] Avoidance of such catalysts in the reaction or sample matrix is crucial to prevent unintended label loss.

  • High Temperatures in Mass Spectrometry: Aggressive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source conditions, particularly high desolvation temperatures, have been reported to cause in-source H/D exchange or scrambling on some molecules.[9][10]

ConditionRisk of N-CD3 ExchangeRecommendation
Physiological pH (4-8) LowSafe for most applications.
Strongly Acidic (pH < 2) LowGenerally stable, but monitor during long incubations.[11]
Strongly Basic (pH > 11) Moderate to HighAvoid prolonged exposure, especially with heat.
Elevated Temperature (> 60°C) ModerateUse the lowest feasible temperature for experiments.
Presence of Metal Catalysts HighAvoid catalysts known for promoting H/D exchange.[4]
High MS Desolvation Temp. Low to ModerateOptimize source conditions to use lower temperatures.[9]

Troubleshooting Guides

Issue: My mass spectrometry data shows unexpected peaks, such as M+2, M+1, or M+0, for the d3-standard.

This issue can compromise quantification and suggests a change in the isotopic distribution of your standard. The following workflow can help diagnose the root cause.

Diagram: Troubleshooting Workflow for Unexpected Mass Spec Data

G start Unexpected MS Peaks (M+2, M+1, M+0) purity 1. Check Isotopic Purity start->purity purity_sol Review Certificate of Analysis. Analyze neat standard. Is purity confirmed? purity->purity_sol back_exchange 2. Investigate H/D Back-Exchange purity_sol->back_exchange Yes end_purity Root Cause: Low Isotopic Purity of Standard purity_sol->end_purity No back_exchange_sol Incubate standard in matrix vs. neat solvent. Analyze by LC-MS. Are M+2/M+1 peaks new or increased? back_exchange->back_exchange_sol in_source 3. Test for In-Source Exchange back_exchange_sol->in_source No end_back_exchange Root Cause: Back-Exchange in Sample Matrix/Solvent back_exchange_sol->end_back_exchange Yes in_source_sol Inject neat standard. Systematically lower source/desolvation temp. Do unexpected peaks decrease? in_source->in_source_sol end_in_source Root Cause: In-Source Exchange/Scrambling in_source_sol->end_in_source Yes end_ok Issue Resolved or Other Cause in_source_sol->end_ok No

References

Technical Support Center: Optimizing Analyses with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using deuterated internal standards to enhance analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are deuterated internal standards and why are they used in quantitative analysis?

A1: A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2] They are considered the "gold standard" in quantitative mass spectrometry-based assays, such as LC-MS, for several reasons:[3][4]

  • Correction for Variability: Their primary role is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[2]

  • Similar Physicochemical Properties: Since a D-IS is chemically almost identical to the analyte, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1][3][4] This allows it to compensate effectively for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][2]

  • Improved Accuracy and Precision: By adding a known amount of the D-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the D-IS's signal is used for quantification. This process, known as isotope dilution mass spectrometry (IDMS), leads to more accurate and precise results.[2][3]

Q2: Do deuterated standards directly improve the peak shape or resolution of the analyte itself?

A2: This is a common point of confusion. Deuterated standards do not typically improve the intrinsic peak shape (e.g., reduce tailing or fronting) of the analyte. Peak shape is primarily governed by the chromatographic conditions, the column chemistry, and interactions between the analyte and the stationary phase.[5][6][7]

However, the use of a deuterated standard can lead to more reproducible and accurate peak integration , especially in complex matrices where ion suppression might distort the peak shape of the analyte. The D-IS experiences similar distortions, and by using the peak area ratio, a more reliable quantification can be achieved.[1][8] The main goal is for the deuterated standard to co-elute with the analyte to ensure it experiences the same analytical variations.[3][8]

Q3: What is the "deuterium isotope effect" and how can it affect my results?

A3: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule.[9] In chromatography, this can manifest as a small difference in retention time between the analyte and its deuterated internal standard.[9][10][11] Often, the deuterated compound elutes slightly earlier in reversed-phase chromatography.[11]

If the analyte and the D-IS separate chromatographically, they may experience different levels of matrix effects (ion suppression or enhancement) from co-eluting matrix components, which can lead to inaccurate and imprecise results.[12][13] Therefore, achieving complete co-elution or ensuring the peaks sufficiently overlap is critical for accurate quantification.[13]

Q4: What are the ideal characteristics for a deuterated internal standard?

A4: For reliable and accurate quantification, a deuterated internal standard should possess several key characteristics, summarized in the table below.

CharacteristicRecommendationRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[2]
Isotopic Enrichment ≥98%Minimizes the amount of unlabeled analyte present as an impurity in the internal standard solution, which could otherwise lead to a positive bias and an overestimation of the analyte's concentration.[1][2]
Number of Deuterium Atoms 3 or moreA mass difference of at least 3 atomic mass units (amu) is recommended to ensure the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference or "cross-talk".[12][13]
Label Position Stable, non-exchangeable positions (e.g., on a carbon backbone or aromatic ring)Placing deuterium atoms on chemically stable parts of the molecule prevents them from exchanging with hydrogen atoms from the solvent or matrix, which would alter the concentration of the standard.[2][12][14] Avoid labile positions like hydroxyl (-OH) or amine (-NH) groups.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening, or Splitting)

Poor peak shape can affect both the analyte and the deuterated internal standard, leading to inaccurate integration and quantification. The cause is often related to the chromatographic system or sample preparation, rather than the deuterated standard itself.

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back (tailing) or front (fronting).[15]

  • Peaks that are wider than expected (broadening).[15]

  • A single compound appearing as two or more peaks (splitting).[15]

Troubleshooting Workflow:

This workflow provides a systematic approach to diagnosing the root cause of poor peak shape.

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Observation cluster_1 Initial Checks cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues start Poor Peak Shape Observed (Tailing, Fronting, Broad, Split) check_all_peaks Does it affect all peaks or just one/few? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All some_peaks Specific Peaks Affected check_all_peaks->some_peaks Some cause_all Likely Pre-Column Issue all_peaks->cause_all cause_some Likely Column or Sample Issue some_peaks->cause_some sol_all1 Check for Blocked Frit or Column Void cause_all->sol_all1 sol_all2 Check for Leaks or Dead Volume in System cause_all->sol_all2 sol_all3 Prepare Fresh Mobile Phase (Incorrect pH or Buffer?) cause_all->sol_all3 sol_some1 Column Overload? (Dilute sample & re-inject) cause_some->sol_some1 sol_some2 Sample Solvent Mismatch? (Reconstitute in mobile phase) cause_some->sol_some2 sol_some3 Secondary Interactions? (Adjust pH, use end-capped column) cause_some->sol_some3 sol_some4 Column Contamination? (Flush column or replace) cause_some->sol_some4

Caption: Systematic workflow for troubleshooting poor peak shape.

Issue 2: Chromatographic Separation of Analyte and Deuterated Standard

Symptoms:

  • Two distinct, resolved, or partially resolved peaks are observed for the analyte and its deuterated internal standard.

  • The retention time difference (ΔRT) between the analyte and D-IS is inconsistent across runs.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Deuterium Isotope Effect The primary cause, due to slight differences in physicochemical properties.[9] This effect can be influenced by chromatographic conditions.
High-Resolution Chromatography A highly efficient column may resolve the small differences between the analyte and the D-IS.
Mobile Phase Composition The choice and ratio of organic solvent can influence the separation.
Column Temperature Temperature affects the interaction kinetics with the stationary phase.

Troubleshooting Steps:

  • Assess the Impact: Determine if the separation is significant enough to cause differential matrix effects. If the peaks still largely overlap, the impact on quantification may be minimal.[12]

  • Modify Chromatographic Conditions:

    • Adjust Mobile Phase: Slightly alter the organic-to-aqueous ratio (e.g., ± 2-5%).[16] For ionizable compounds, modifying the mobile phase pH can also help.[16]

    • Adjust Temperature: Change the column temperature in 5-10°C increments to see if it reduces the retention time difference.[16]

  • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be intentionally used to ensure the analyte and D-IS co-elute.[12][13]

  • Consider an Alternative Standard: If co-elution cannot be achieved, using a ¹³C or ¹⁵N-labeled internal standard is a good alternative, as they typically exhibit negligible retention time differences from the analyte.[12][13][16]

Caption: Isotope effect causing separation and differential matrix effects.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to quantitative analysis.[14]

Methodology:

  • Equilibration: Allow the lyophilized or solid deuterated standard to equilibrate to room temperature before opening the vial to prevent moisture condensation.[14]

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Stock Solution Preparation:

    • Quantitatively transfer the weighed standard to a Class A volumetric flask.

    • Add a small amount of the appropriate solvent (e.g., methanol, acetonitrile) to dissolve the standard completely.[14]

    • Once dissolved, dilute to the mark with the same solvent.

    • Stopper the flask and mix thoroughly by inverting it multiple times.

    • Transfer the stock solution to a clearly labeled, airtight container (e.g., amber vial) for storage under the conditions recommended by the manufacturer (typically 4°C or -20°C).[14]

  • Working Solution Preparation:

    • Allow the stock solution to equilibrate to room temperature before use.

    • Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.

    • Dilute to the mark with the appropriate solvent or a solvent mixture that is compatible with the initial mobile phase.[14]

    • Mix the working solution thoroughly. This solution will be used to spike samples, calibrators, and QCs.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This protocol describes a common method for extracting an analyte and D-IS from a biological matrix like plasma.

Methodology:

  • Aliquoting: In a microcentrifuge tube, aliquot a precise volume of the biological sample (e.g., 100 µL of plasma).[3]

  • Spiking: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[3]

  • Vortexing: Briefly vortex the sample to ensure the D-IS is homogeneously mixed with the sample matrix.[3]

  • Precipitation: Add a precipitating agent (e.g., 300 µL of cold acetonitrile) to the sample. The ratio of solvent to sample is typically 3:1 or 4:1.

  • Vortexing/Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional):

    • The supernatant can be evaporated to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in a specific volume of a solvent compatible with the LC mobile phase (e.g., 100 µL of 50:50 water:acetonitrile).[3] This step can help concentrate the sample and ensure solvent compatibility with the chromatographic system.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS system.

G General Workflow for Quantitative LC-MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated IS Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing MS->Data Result Calculate Analyte/IS Ratio & Quantify Concentration Data->Result

Caption: General workflow for using a deuterated IS in LC-MS analysis.

References

common pitfalls when using 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4,6-Dichloro-N-methylnicotinamide-d3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of 4,6-Dichloro-N-methylnicotinamide. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The three deuterium (B1214612) atoms on the N-methyl group provide a mass shift, allowing it to be distinguished from the unlabeled analyte while sharing very similar physicochemical properties.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. The following are general storage recommendations; always refer to the supplier's certificate of analysis for specific instructions.

Storage FormatTemperatureDuration
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Q3: In which solvents is this compound soluble?

Solubility can vary based on the specific batch and purity. It is always recommended to test solubility with a small amount of the compound first.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Generally solubleA common solvent for preparing stock solutions.
EthanolLikely solubleBased on the solubility of the parent compound, nicotinamide (B372718).
Acetonitrile (B52724)Likely solubleAnother common solvent in analytical chemistry.
WaterLow solubility expectedBased on the dichlorinated structure.

Q4: What are the common pitfalls when using deuterated internal standards like this compound?

The most common issues include:

  • Isotopic Exchange (Back-Exchange): Loss of deuterium atoms and their replacement with hydrogen from the surrounding environment (e.g., solvent). This is less likely for deuterium on a methyl group compared to those on heteroatoms.

  • Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the unlabeled analyte.

  • Differential Matrix Effects: The analyte and the internal standard might experience different levels of ion suppression or enhancement from the biological matrix.

  • Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte, which can affect the accuracy of measurements at low concentrations.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis

Possible Cause 1: Suboptimal Chromatographic Conditions.

  • Solution:

    • Mobile Phase: Experiment with different mobile phase compositions. A common starting point for reversed-phase chromatography is a gradient of acetonitrile or methanol (B129727) with water, often with an additive like 0.1% formic acid to improve peak shape and ionization efficiency.

    • Column: Ensure the column is appropriate for the analyte's polarity. A C18 column is a common choice for compounds of this nature.

    • Flow Rate and Gradient: Optimize the flow rate and gradient slope to ensure adequate separation and peak shape.

Possible Cause 2: Analyte Degradation.

  • Solution:

    • Sample Stability: Investigate the stability of 4,6-Dichloro-N-methylnicotinamide in the sample matrix and in the autosampler. Keep samples at a low temperature (e.g., 4°C) in the autosampler.

    • Solution Stability: Prepare fresh stock and working solutions. The stability of nicotinamide derivatives can be pH and temperature-dependent. For instance, some nicotinamide cofactors show good stability in Tris buffer at pH 8.5 and 19°C.

Possible Cause 3: Ion Suppression/Enhancement (Matrix Effects).

  • Solution:

    • Sample Preparation: Improve the sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.

    • Chromatography: Adjust the chromatography to separate the analyte from the interfering components of the matrix.

Issue 2: Inaccurate Quantification or High Variability in Results

Possible Cause 1: Unaccounted for Matrix Effects.

  • Solution: Perform a matrix effect evaluation to determine if the analyte and internal standard are affected differently by the sample matrix. If significant differential matrix effects are observed, a more rigorous sample clean-up method is required.

Possible Cause 2: Isotopic Contribution from the Analyte to the Internal Standard Signal.

  • Solution: Due to the natural abundance of isotopes (e.g., ¹³C), the unlabeled analyte can sometimes contribute to the mass channel of the deuterated internal standard, especially for chlorine-containing compounds. This can lead to non-linear calibration curves. A non-linear regression model might be necessary for the calibration curve to ensure accuracy.

Possible Cause 3: Contamination of the Internal Standard with the Unlabeled Analyte.

  • Solution:

    • Check Purity: Analyze a high concentration of the this compound solution alone to check for the presence of the unlabeled analyte.

    • Adjust LLOQ: Ensure that the contribution of the unlabeled analyte in the internal standard is insignificant at the lower limit of quantification (LLOQ) of the assay.

Experimental Protocols

The following is a representative LC-MS/MS method for the analysis of a dichlorinated N-methylnicotinamide analogue, which can be adapted for 4,6-Dichloro-N-methylnicotinamide and its deuterated internal standard.

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4,6-Dichloro-N-methylnicotinamide and this compound in DMSO to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a separate working solution of the internal standard.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix (e.g., plasma), add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Conditions (Representative)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard. For 4,6-Dichloro-N-methylnicotinamide (MW: 205.04) and its d3-analog (MW: 208.06), precursor ions would be [M+H]⁺. Product ions would be selected based on the most stable and abundant fragments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add IS (25 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (400 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Data Quantification detection->quantification troubleshooting_logic start Inaccurate Results? matrix_effects Differential Matrix Effects? start->matrix_effects Yes purity IS Purity Issues? start->purity No improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup back_exchange Isotopic Back-Exchange? purity->back_exchange No check_unlabeled Analyze IS for Unlabeled Analyte purity->check_unlabeled check_stability Assess Stability in Acidic/Basic Conditions back_exchange->check_stability metabolic_pathway compound 4,6-Dichloro-N-methylnicotinamide metabolite1 Potential Hydroxylated Metabolite compound->metabolite1 CYP450 Oxidation metabolite2 Potential N-demethylated Metabolite compound->metabolite2 CYP450 N-demethylation conjugate Glucuronide or Sulfate Conjugate metabolite1->conjugate UGT/SULT Conjugation

Technical Support Center: Minimizing Ion Suppression with 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data or established protocols for minimizing ion suppression for 4,6-Dichloro-N-methylnicotinamide-d3 were found in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles and best practices for using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) to mitigate ion suppression.

This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as a deuterated internal standard in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my analysis when using this compound?

A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer. It leads to a decreased ionization efficiency of the analyte of interest, in this case, the non-deuterated 4,6-Dichloro-N-methylnicotinamide, due to the presence of co-eluting compounds from the sample matrix. This can result in reduced sensitivity, poor accuracy, and lack of reproducibility in your quantitative analysis.

Q2: I am using a deuterated internal standard, this compound. Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard will co-elute with the analyte and experience the same degree of ion suppression. The ratio of the analyte to the internal standard should remain constant, thus providing accurate quantification.[1] However, perfect correction is not always guaranteed. Differences in retention time between the analyte and the deuterated standard, even if slight, can expose them to different matrix components, leading to differential ion suppression.[2]

Q3: What are the common sources of ion suppression in bioanalytical assays?

A3: Common sources of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids, and proteins from biological samples like plasma or urine.

  • Exogenous contaminants: Plasticizers from sample tubes, detergents, and mobile phase additives.

  • High concentrations of the analyte or internal standard: This can lead to saturation of the ion source.

Q4: How can I determine if ion suppression is affecting my assay?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte and internal standard solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal indicates the retention times where ion suppression is occurring.[1]

Troubleshooting Guide

Problem 1: High variability in the analyte/internal standard peak area ratio across different samples.

  • Possible Cause: Differential ion suppression due to slight chromatographic separation between 4,6-Dichloro-N-methylnicotinamide and its d3-labeled internal standard.[2]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and internal standard. If they do not perfectly co-elute, optimize the chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution.

    • Optimize Sample Preparation: Enhance sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[3]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, ensure the analyte concentration remains above the lower limit of quantification.

Problem 2: Low signal intensity for both the analyte and this compound.

  • Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Identify the retention time of maximum ion suppression and adjust your chromatography to move the analyte peak to a cleaner region of the chromatogram.[1]

    • Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds.

    • Reduce Flow Rate: Lowering the flow rate can improve desolvation and reduce the impact of non-volatile matrix components.

Quantitative Data on Ion Suppression Mitigation Strategies

The following table summarizes hypothetical data illustrating the impact of different sample preparation techniques on signal suppression.

Sample Preparation MethodAnalyte Peak Area (Neat Solution)Analyte Peak Area (Spiked Matrix)Signal Suppression (%)
Protein Precipitation1,500,000600,00060%
Liquid-Liquid Extraction (LLE)1,500,0001,050,00030%
Solid-Phase Extraction (SPE)1,500,0001,350,00010%

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Column Infusion

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Solution of 4,6-Dichloro-N-methylnicotinamide and this compound

  • Blank matrix extract

Methodology:

  • Equilibrate the LC column with the initial mobile phase conditions.

  • Infuse the solution of the analyte and internal standard at a constant flow rate (e.g., 10 µL/min) into the LC eluent flow path using a T-connector placed between the column and the mass spectrometer.

  • Establish a stable baseline signal for both compounds.

  • Inject a blank matrix extract onto the column.

  • Monitor the signal for any dips or suppression. The retention times of these dips correspond to regions of ion suppression.

Protocol 2: Evaluation of Analyte and Internal Standard Co-elution

Objective: To confirm the co-elution of 4,6-Dichloro-N-methylnicotinamide and its deuterated internal standard.

Materials:

  • LC-MS/MS system

  • Individual standard solutions of the analyte and internal standard

  • A mixed solution containing both the analyte and internal standard

Methodology:

  • Set up the LC-MS/MS method with the desired chromatographic conditions.

  • Inject the individual solutions to determine their respective retention times.

  • Inject the mixed solution.

  • Overlay the chromatograms for the analyte and internal standard from the mixed solution injection. The retention times should be identical.

Visualizations

IonSuppressionTroubleshooting start High Signal Variability or Low Signal Intensity check_coelution Verify Analyte and IS Co-elution start->check_coelution post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion optimize_chromatography Optimize Chromatography (Gradient, Flow Rate) check_coelution->optimize_chromatography Not Co-eluting improve_sample_prep Enhance Sample Preparation (SPE, LLE) check_coelution->improve_sample_prep Co-eluting post_column_infusion->optimize_chromatography Suppression Zone Identified change_ionization Consider Alternative Ionization (APCI) post_column_infusion->change_ionization Broad Suppression end Issue Resolved optimize_chromatography->end dilute_sample Dilute Sample improve_sample_prep->dilute_sample improve_sample_prep->end dilute_sample->end change_ionization->end check_co_elution_no No check_co_elution_yes Yes IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source (ESI) cluster_competition Competition Effects droplet Charged Droplet gas_phase Gas Phase Ions (To Mass Analyzer) droplet->gas_phase Evaporation & Ion Emission analyte analyte->droplet is is->droplet matrix matrix->droplet suppressed_signal Reduced A+ and IS+ Signal (Ion Suppression) gas_phase->suppressed_signal Fewer ions reach detector competition Matrix components compete with Analyte and IS for: - Charge - Droplet Surface Access

References

stability issues of 4,6-Dichloro-N-methylnicotinamide-d3 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dichloro-N-methylnicotinamide-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. Due to limited publicly available stability data for this specific deuterated compound, this guide provides general advice, troubleshooting protocols, and methodologies to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1: For the solid (powder) form, long-term storage at -20°C is recommended, which can maintain stability for up to 3 years. For short-term storage, 4°C is acceptable for up to 2 years.[1] When in solution, particularly in organic solvents like DMSO, it is advised to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month to minimize degradation.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in DMSO.[1] For in vivo studies, co-solvents such as PEG300, Tween 80, or corn oil may be used to create suitable formulations.[1] It is crucial to assess the stability of the compound in your specific formulation, as the solvent can significantly impact its shelf-life.

Q3: Is this compound sensitive to light?

Q4: What are the potential signs of degradation of this compound in my experiments?

A4: Signs of degradation can include:

  • A decrease in the expected analytical signal (e.g., peak area in LC-MS) over time.

  • The appearance of new, unexpected peaks in your chromatogram.

  • Inconsistent results between freshly prepared solutions and older ones.

  • A visible change in the color or clarity of the solution.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent analytical results between experiments. Degradation of the compound in stock or working solutions.Prepare fresh solutions before each experiment. If using older solutions, run a quality control check (e.g., LC-MS) to confirm integrity.
Loss of compound signal in an aqueous buffer. Potential hydrolysis of the amide bond, especially at non-neutral pH.Assess the stability of the compound in your specific buffer system. Adjust the pH to be as close to neutral as possible if instability is observed. Consider preparing fresh solutions immediately before use.
Appearance of unknown peaks in chromatograms. The compound is degrading into one or more new chemical entities.Attempt to identify the degradation products using mass spectrometry. This can provide clues about the degradation pathway and help in optimizing storage and handling conditions.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.Ensure the solvent system is appropriate for the desired concentration. If precipitation occurs over time, this may indicate a stability issue.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various experimental conditions.

1. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

2. Preparation of Test Solutions:

  • Dilute the stock solution to a final working concentration (e.g., 10 µg/mL) in various solvents and buffers relevant to your experiments (e.g., phosphate-buffered saline at pH 5, 7.4, and 9; acetonitrile; methanol).

3. Incubation Conditions:

  • Aliquot the test solutions into separate vials for each time point and condition.

  • Temperature: Store aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Light Exposure: Protect one set of samples from light while exposing another set to ambient laboratory light.

4. Time Points:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The initial time point (T=0) serves as the baseline.

5. Analytical Method:

  • Use a stability-indicating analytical method, such as LC-MS, to quantify the remaining amount of this compound at each time point.

  • Monitor for the appearance and increase of any degradation products.

6. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Data Presentation

Table 1: Example Stability Data for this compound (10 µg/mL)

Condition Solvent/Buffer Temperature Light % Remaining (24h) % Remaining (48h)
1DMSO4°CDark99.599.1
2PBS (pH 7.4)25°CDark95.290.5
3PBS (pH 7.4)25°CLight88.778.9
4PBS (pH 5.0)37°CDark85.172.3
5PBS (pH 9.0)37°CDark82.468.1

Note: The data in this table is illustrative and should be generated by the user for their specific experimental conditions.

Visualizations

Experimental Workflow for Stability Assessment

A Prepare Stock Solution (in DMSO) B Dilute to Working Concentration (in test solvents/buffers) A->B C Aliquot for Time Points (T=0, 2, 4, 8, 24, 48h) B->C D Incubate under Test Conditions (Temp, Light, pH) C->D E Analyze by LC-MS D->E F Quantify Parent Compound & Identify Degradants E->F G Plot % Remaining vs. Time F->G

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways (Hypothetical)

Based on the chemical structure of a dichlorinated N-methylnicotinamide, two potential, yet unconfirmed, degradation pathways could be hydrolysis of the amide bond or dechlorination.

cluster_0 Potential Degradation Pathways Parent This compound Hydrolysis 4,6-Dichloronicotinic acid + Methylamine-d3 Parent->Hydrolysis Hydrolysis (strong acid/base) Dechlorination Monochloro-N-methylnicotinamide-d3 (positional isomers) Parent->Dechlorination Photodecomposition (e.g., UV light)

Caption: Hypothetical degradation pathways for this compound.

References

ensuring consistent recovery of 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dichloro-N-methylnicotinamide-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable recovery of this internal standard in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of 4,6-Dichloro-N-methylnicotinamide.[1][2] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, typically those utilizing liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL-IS is the preferred method to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Q2: What are the basic physicochemical properties of this compound?

The table below summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₇H₃D₃Cl₂N₂O
Molecular Weight208.06 g/mol
CAS Number1609531-34-1
StabilityStable at ambient temperature for short periods (e.g., during shipping).
Recommended StorageFor long-term storage, -20°C is recommended.

Q3: In which solvents is this compound soluble?

This compound is often soluble in Dimethyl sulfoxide (B87167) (DMSO).[1] If solubility issues arise, other solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1] It is always advisable to test solubility with a small amount of the product to avoid sample loss.[1]

Q4: Why is my recovery of this compound inconsistent?

Inconsistent recovery of an internal standard can stem from several factors throughout the analytical process. These can be broadly categorized as issues with sample preparation, matrix effects, instrument performance, or the stability of the internal standard itself. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide for Inconsistent Recovery

Low or variable recovery of this compound can compromise the integrity of your quantitative data. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Signal from the Internal Standard

Potential Causes & Solutions

Potential CauseRecommended Action
Incorrect Spiking Verify the concentration of your spiking solution. Re-prepare the solution if necessary. Ensure the spiking volume is accurate and consistent across all samples.
Degradation of IS Prepare a fresh stock solution from a new vial of the internal standard. Protect the stock solution from light and store at the recommended temperature.
Instrument Failure Check the mass spectrometer's tuning and calibration. Ensure there are no leaks in the LC system. Run a system suitability test with a known standard.
Issue 2: High Variability in Internal Standard Response Across a Batch

Potential Causes & Solutions

Potential CauseRecommended Action
Matrix Effects Components in the biological sample can suppress or enhance the ionization of the internal standard.[3] To mitigate this, consider further sample cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Diluting the sample can also reduce matrix effects.[3]
Inconsistent Sample Preparation Ensure uniform sample processing, including extraction times, solvent volumes, and evaporation steps. Automating sample preparation can reduce variability.
Injector Issues An inconsistent injection volume can lead to variable responses.[4] Check the autosampler for air bubbles and ensure the syringe is functioning correctly.
Issue 3: Gradual Decrease in Internal Standard Signal During a Run

Potential Causes & Solutions

Potential CauseRecommended Action
Source Contamination The ion source of the mass spectrometer may become contaminated over the course of a run.[5] Clean the ion source according to the manufacturer's instructions.
Column Degradation The analytical column may be degrading or becoming clogged. Try washing the column or replacing it if the problem persists.
IS Adsorption The internal standard may be adsorbing to plasticware or the analytical column. Using silanized glassware or pre-conditioning the column may help.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 1 mg/mL.

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • Store the stock solution in an amber vial at -20°C.

Protocol 2: Standard Spiking Procedure for Plasma Samples
  • Thaw plasma samples on ice.

  • Vortex each plasma sample for 10 seconds.

  • Aliquot a specific volume (e.g., 100 µL) of each plasma sample into a clean microcentrifuge tube.

  • Prepare a working internal standard solution by diluting the 1 mg/mL stock solution to the desired concentration (e.g., 100 ng/mL) with acetonitrile.

  • Add a small, precise volume (e.g., 10 µL) of the working internal standard solution to each plasma sample.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Proceed with the protein precipitation or extraction protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with 4,6-Dichloro-N- methylnicotinamide-d3 sample->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract evaporate Evaporation & Reconstitution extract->evaporate injection LC Injection evaporate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification ratio->quantification

Caption: A typical experimental workflow for bioanalysis using an internal standard.

troubleshooting_flowchart start Inconsistent IS Recovery check_prep Review Sample Preparation Protocol start->check_prep check_instrument Evaluate Instrument Performance check_prep->check_instrument Preparation OK solution_prep Refine Pipetting, Spiking, and Extraction Steps check_prep->solution_prep Error Found check_matrix Investigate Matrix Effects check_instrument->check_matrix Instrument OK solution_instrument Clean Ion Source, Check for Leaks, Calibrate check_instrument->solution_instrument Issue Identified solution_matrix Optimize Sample Cleanup (SPE/LLE), Consider Dilution check_matrix->solution_matrix Matrix Effects Present

Caption: A logical troubleshooting flowchart for inconsistent internal standard recovery.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards in Enasidenib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative analysis of internal standards used in the quantification of enasidenib (B560146) (AG-221), a critical inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) in the treatment of acute myeloid leukemia (AML). We will explore the performance of various internal standards, with a focus on the conceptual advantages of using a stable isotope-labeled standard like 4,6-Dichloro-N-methylnicotinamide-d3.

The accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for small molecule quantification in biological matrices, are heavily reliant on the appropriate choice of an internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice for LC-MS/MS-based bioanalysis due to their near-identical physicochemical properties to the analyte.

This guide will compare and contrast the validation parameters of published LC-MS/MS methods for enasidenib that utilize different types of internal standards. While a specific study employing this compound was not identified in the public domain at the time of this writing, its structural similarity to enasidenib makes it a theoretically ideal SIL-IS. The following sections will present a compilation of validation data from studies using structural analogs and other compounds as internal standards, providing a benchmark against which the performance of a SIL-IS like this compound can be evaluated.

Comparative Performance of Internal Standards for Enasidenib Quantification

The following table summarizes the key validation parameters from published studies on the LC-MS/MS quantification of enasidenib, showcasing the performance of different internal standards.

Validation ParameterMethod using Structural Analogue IS[1][2][3]Method using Imatinib as IS[4]Method using Diazepam as IS[5]
Linearity Range (ng/mL) 1.01 - 30232 - 5001.0 - 1000
Correlation Coefficient (r²) > 0.99> 0.9990.9985
Within-Run Precision (%CV) 4.65 - 9.82< 15%Not Reported
Between-Run Precision (%CV) 4.65 - 9.82< 15%Not Reported
Within-Run Accuracy (%RE) -2.29 to 2.72< ± 15%Not Reported
Between-Run Accuracy (%RE) -2.29 to 2.72< ± 15%Not Reported
Extraction Recovery (%) Not Reported≥ 96.69Not Reported
Matrix Effect (%) Not Reported≥ 96.47Not Reported

Note: The use of a stable isotope-labeled internal standard like this compound is expected to provide the most effective compensation for matrix effects and variability in extraction recovery, leading to high accuracy and precision.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols derived from published literature for the quantification of enasidenib.

Method 1: Using a Structural Analogue as Internal Standard[1][2][3]
  • Sample Preparation: Protein precipitation. To a small volume of mice plasma, an internal standard solution is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Conditions:

    • Column: Chromolith RP-18e

    • Mobile Phase: 0.2% formic acid in acetonitrile (B52724) (15:85, v/v)

    • Flow Rate: 1.2 mL/min

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Monitored Transitions (m/z):

      • Enasidenib: 474.1 → 267.2

      • AGI-16903 (metabolite): 402.1 → 188.1

      • Internal Standard: 421.0 → 146.1

Method 2: Using Imatinib as Internal Standard[4]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with acetonitrile and water.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI, positive mode

    • Monitored Transitions (m/z):

      • Enasidenib: 474.23 → 456.17

      • Imatinib (IS): 494.30 → 394.20

Method 3: Using Diazepam as Internal Standard[5]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18

    • Mobile Phase: Gradient elution with 0.1% formic acid and acetonitrile.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI, positive mode

    • Monitored Transitions (m/z):

      • Enasidenib: 474.2 → 456.1 and 474.2 → 267.0

      • Diazepam (IS): 285.0 → 154.0

Visualizing the Bioanalytical Workflow

To provide a clear overview of the typical steps involved in a bioanalytical method validation for quantifying a drug like enasidenib, the following workflow diagram is presented.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Validation Assess Validation Parameters (Accuracy, Precision, etc.) Quantification->Validation

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The validation of bioanalytical methods is a meticulous process that ensures the reliability of pharmacokinetic and toxicokinetic data in drug development. While structural analogs and other compounds can be used as internal standards for the quantification of enasidenib, the use of a stable isotope-labeled internal standard such as this compound is theoretically superior. Its near-identical chemical and physical properties to the analyte would provide the most accurate compensation for variations during sample processing and analysis, leading to enhanced precision and accuracy of the results. The data and protocols presented in this guide offer a valuable resource for scientists and researchers in developing and validating robust bioanalytical methods for enasidenib and other small molecule therapeutics.

References

A Comparative Analysis of 4,6-Dichloro-N-methylnicotinamide-d3 and its Non-Deuterated Analog for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between 4,6-Dichloro-N-methylnicotinamide-d3 and its non-deuterated counterpart, 4,6-Dichloro-N-methylnicotinamide. The strategic replacement of hydrogen with deuterium (B1214612) in the N-methyl group of the deuterated analog is a key modification intended to influence the compound's metabolic profile. This guide explores the potential impact of this isotopic substitution on pharmacokinetic parameters and biological activity, offering valuable insights for researchers in drug discovery and development.

Data Presentation: A Comparative Overview

While direct comparative experimental data for this compound and its non-deuterated analog is not publicly available, this section presents an illustrative comparison based on the well-established principles of the kinetic isotope effect and data from similar deuterated nicotinamide (B372718) compounds. The deuteration of the N-methyl group is anticipated to slow down the rate of N-demethylation, a common metabolic pathway for N-methylated compounds. This can lead to a more stable compound with an altered pharmacokinetic profile.

Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
4,6-Dichloro-N-methylnicotinamide3023.1
This compound6011.6

Disclaimer: The data in this table is illustrative and based on the expected outcome of deuteration on metabolic stability. Actual experimental results may vary.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rodents (Oral Administration)

Parameter4,6-Dichloro-N-methylnicotinamideThis compound
Tmax (h) 1.01.5
Cmax (ng/mL) 500750
AUC (0-t) (ng·h/mL) 25005000
Half-life (t½, h) 47
Clearance (CL/F, mL/h/kg) 400200

Disclaimer: The data in this table is illustrative and based on the potential impact of improved metabolic stability on in vivo pharmacokinetics. Actual experimental results may vary.

Experimental Protocols

To empirically determine the comparative performance of this compound and its non-deuterated analog, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compounds by measuring their rate of disappearance in the presence of liver microsomes.

Materials:

  • 4,6-Dichloro-N-methylnicotinamide and this compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).

  • Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration 1 µM) to the microsomal mixture.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to an equal volume of ice-cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of the test compounds after oral administration to rodents.

Materials:

  • 4,6-Dichloro-N-methylnicotinamide and this compound

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of each test compound (e.g., 10 mg/kg) to a group of rats (n=3-5 per compound).

  • Collect blood samples (approximately 100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug.

  • Calculate the key pharmacokinetic parameters (Tmax, Cmax, AUC, t½, and CL/F) using appropriate pharmacokinetic software.

Mandatory Visualization

The biological activity of nicotinamide derivatives can be multifaceted. They are known to be involved in cellular metabolism through the NAD+ salvage pathway and can also influence signaling cascades such as the Vascular Endothelial Growth Factor (VEGF) pathway, which is critical in angiogenesis.

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics compound Test Compounds (Deuterated & Non-deuterated) microsomes Liver Microsomes + NADPH incubation Incubation at 37°C microsomes->incubation sampling Time-point Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis_invitro LC-MS/MS Analysis quenching->analysis_invitro data_invitro t½ and CLint Calculation analysis_invitro->data_invitro dosing Oral Dosing in Rodents blood_collection Blood Sampling (Time course) dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep analysis_invivo LC-MS/MS Analysis plasma_prep->analysis_invivo data_invivo Pharmacokinetic Parameter Calculation analysis_invivo->data_invivo

Caption: Experimental workflow for comparing the deuterated and non-deuterated compounds.

signaling_pathway cluster_vegf VEGF Signaling Pathway cluster_nad NAD+ Salvage Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis, Cell Survival PLCg->Angiogenesis AKT Akt PI3K->AKT Activates AKT->Angiogenesis Nicotinamide Nicotinamide (or analog) NMN NMN Nicotinamide->NMN via NAMPT NAMPT NAMPT NAD NAD+ NMN->NAD via NMNAT NMNAT NMNAT Cellular_Processes Cellular Processes (e.g., Glycolysis) NAD->Cellular_Processes 4_6_Dichloro_N_methylnicotinamide 4,6-Dichloro-N- methylnicotinamide (Analog) 4_6_Dichloro_N_methylnicotinamide->VEGFR2 Inhibits 4_6_Dichloro_N_methylnicotinamide->NAMPT Potential Substrate/ Inhibitor

Caption: Potential signaling pathways influenced by 4,6-Dichloro-N-methylnicotinamide.

A Head-to-Head Battle of Internal Standards: 4,6-Dichloro-N-methylnicotinamide-d3 vs. 13C-Labeled Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. An ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thus accurately correcting for variations throughout the analytical process. This guide provides an objective comparison of deuterium-labeled internal standards, such as 4,6-Dichloro-N-methylnicotinamide-d3, with their carbon-13 (13C) labeled counterparts, supported by experimental data and detailed methodologies.

While both deuterated and 13C-labeled standards aim for this ideal, their inherent isotopic properties lead to distinct advantages and disadvantages that can significantly impact the quality of bioanalytical data.

The Isotope Effect: A Fundamental Differentiator

The primary distinction in performance between deuterium-labeled and 13C-labeled internal standards stems from the "isotope effect." The substitution of hydrogen with deuterium (B1214612) results in a near doubling of the atom's mass, which can alter the physicochemical properties of the molecule. This can lead to a slight difference in retention time during liquid chromatography (LC), with the deuterated standard often eluting slightly earlier than the unlabeled analyte.[1][2] This chromatographic shift can compromise accurate quantification if the analyte and the internal standard experience different matrix effects at their respective elution times.[3]

In contrast, the replacement of a 12C atom with a 13C atom results in a much smaller relative mass change. Consequently, 13C-labeled internal standards are virtually indistinguishable from their native counterparts in terms of chromatographic behavior, leading to perfect co-elution.[2] This co-elution is crucial for providing the most accurate compensation for matrix effects, which are a major source of variability in bioanalysis.[3]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated and 13C-labeled internal standards across key analytical parameters. While direct comparative data for 4,6-Dichloro-N-methylnicotinamide is not available in the public domain, the data presented for other small molecules illustrates the general performance differences.

Table 1: Chromatographic Behavior

ParameterDeuterium-Labeled IS (d3)13C-Labeled ISKey Findings
Co-elution with Analyte Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[2][4]The superior co-elution of 13C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3]
Isotopic Stability Susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.The stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow.

Table 2: Accuracy and Precision

ParameterDeuterium-Labeled IS (d3)13C-Labeled ISKey Findings
Accuracy (% Bias) Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching.[3] In one study, the mean bias was 96.8% with a standard deviation of 8.6%.[3]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[3]The closer physicochemical properties of 13C-IS to the analyte result in more reliable and reproducible quantification.
Precision (%CV) Higher variability can be observed, particularly in complex matrices.Use of 13C-IS has been shown to significantly reduce the coefficient of variation (CV%) compared to deuterated standards in lipidomics.[5]The enhanced ability to correct for matrix effects leads to improved precision with 13C-labeled standards.

Experimental Protocols

The following protocols outline a general approach for the sample preparation and LC-MS/MS analysis of a small molecule inhibitor like 4,6-Dichloro-N-methylnicotinamide in a biological matrix, such as plasma.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or a corresponding 13C-labeled standard) to each plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[3]

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

The specific MRM transitions for the analyte and the internal standard would need to be optimized.

Mandatory Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

A typical bioanalytical workflow using an internal standard.

NNMT_Pathway cluster_methionine Methionine Cycle cluster_nad NAD+ Salvage Pathway SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation NNMT NNMT (Nicotinamide N-methyltransferase) SAM->NNMT NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD NAMPT, NMNAT NAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->SAH NNMT->MNA Inhibitor 4,6-Dichloro-N- methylnicotinamide Inhibitor->NNMT

Simplified metabolic pathway involving NNMT.

Conclusion and Recommendation

For the bioanalysis of small molecules like 4,6-Dichloro-N-methylnicotinamide, both deuterated and 13C-labeled internal standards are viable options. However, the evidence strongly supports the superiority of 13C-labeled internal standards for achieving the most robust and accurate quantitative data. Their identical chromatographic behavior to the unlabeled analyte ensures more reliable compensation for matrix effects, a critical factor in complex biological matrices.

While deuterated standards like this compound can be used to develop acceptable methods and are often more readily available and less expensive, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange. Careful validation is crucial when using deuterated standards to ensure that these potential issues do not compromise the accuracy of the results. For the most demanding applications and for developing the most reliable quantitative assays in drug development, the investment in 13C-labeled standards is highly recommended.[6]

References

A Comparative Guide to Assessing the Isotopic Purity of 4,6-Dichloro-N-methylnicotinamide-d3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug metabolism, pharmacokinetics, and various bioanalytical studies, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantification. 4,6-Dichloro-N-methylnicotinamide-d3 serves as a valuable internal standard for its unlabeled counterpart. This guide provides a comprehensive comparison of methodologies to assess its isotopic purity and compares it with commercially available deuterated alternatives.

Introduction to Isotopic Purity Assessment

Isotopic purity is a critical parameter for any stable isotope-labeled compound used as an internal standard. It refers to the percentage of the compound that is enriched with the desired stable isotope. Inadequate isotopic purity can lead to inaccuracies in quantitative analysis due to signal overlap with the analyte. The two primary techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of this compound and Alternatives

Here, we compare this compound with two commercially available deuterated alternatives that can be used as internal standards in the analysis of nicotinamide (B372718) and its metabolites: Nicotinamide-d4 and 1-Methylnicotinamide-d3 Iodide.

FeatureThis compoundNicotinamide-d41-Methylnicotinamide-d3 Iodide
Chemical Formula C₇H₃D₃Cl₂N₂OC₆H₂D₄N₂OC₇H₆D₃IN₂O
Molecular Weight 208.06 g/mol 126.15 g/mol 267.08 g/mol
Typical Isotopic Purity >98%≥98%>95%
Primary Application Internal standard for 4,6-Dichloro-N-methylnicotinamideInternal standard for NicotinamideInternal standard for 1-Methylnicotinamide

Experimental Methodologies for Isotopic Purity Assessment

The isotopic purity of deuterated standards is typically determined using High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS separates and detects ions based on their mass-to-charge ratio (m/z) with high precision. This allows for the differentiation of the deuterated compound from its unlabeled counterpart and other isotopic variants.

Experimental Protocol:

  • Sample Preparation: A solution of the deuterated standard is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

  • LC-HRMS Analysis:

    • Liquid Chromatography (LC): A small volume of the sample solution (e.g., 5 µL) is injected into an LC system to separate the compound of interest from any impurities.

    • Mass Spectrometry (MS): The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

    • Data Acquisition: The mass spectrum is acquired in full scan mode over a relevant m/z range.

  • Data Analysis:

    • The intensities of the ion peaks corresponding to the deuterated (d3) and non-deuterated (d0) forms of the molecule are measured.

    • The isotopic purity is calculated using the following formula: Isotopic Purity (%) = [Intensity(d3) / (Intensity(d3) + Intensity(d0))] * 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the deuterated compound to that of a certified internal standard, the purity can be accurately determined.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H-NMR Analysis:

    • Acquire a ¹H-NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all relevant protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons on the deuterated compound and the signals of the internal standard.

    • The isotopic purity is calculated by comparing the integral values, taking into account the number of protons and the molecular weights of the compound and the standard.

Signaling Pathway and Experimental Workflow

Nicotinamide Metabolism and the NAD+ Salvage Pathway

Nicotinamide and its derivatives are central to cellular metabolism, primarily through their role as precursors to Nicotinamide Adenine Dinucleotide (NAD+). The NAD+ salvage pathway is a key mechanism for regenerating NAD+ from nicotinamide. Understanding this pathway is essential when using deuterated nicotinamide standards to trace metabolic fluxes.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT ATP -> ADP NMN NMN NAMPT->NMN PRPP -> PPi NMNAT NMNAT NMN->NMNAT ATP -> PPi NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Sirtuins->Nicotinamide Deacetylation ADP_ribose ADP-ribose PARPs->ADP_ribose ADP-ribosylation

NAD+ Salvage Pathway

Experimental Workflow for Isotopic Purity Assessment

The logical flow for assessing the isotopic purity of a deuterated standard involves a multi-step process, starting from sample preparation to data analysis and final purity determination.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_calc Purity Calculation prep_ms Prepare solution for MS lc_hrms LC-HRMS Analysis prep_ms->lc_hrms prep_nmr Prepare solution with internal standard for NMR qnmr qNMR Analysis prep_nmr->qnmr ms_data Extract ion chromatograms and integrate peak areas lc_hrms->ms_data nmr_data Integrate spectral signals qnmr->nmr_data ms_calc Calculate isotopic purity from peak area ratios ms_data->ms_calc nmr_calc Calculate chemical and isotopic purity nmr_data->nmr_calc final_report Final Purity Report ms_calc->final_report nmr_calc->final_report

Isotopic Purity Workflow

Conclusion

The accurate determination of isotopic purity is paramount for the reliable use of deuterated compounds as internal standards. Both HRMS and qNMR provide robust and complementary methods for this assessment. While HRMS is highly sensitive and provides a direct measure of isotopic distribution, qNMR offers a high degree of accuracy for determining both chemical and isotopic purity. The choice of the deuterated standard will depend on the specific analyte being quantified. For researchers working with 4,6-Dichloro-N-methylnicotinamide, the d3-labeled analog is the most suitable choice. For studies involving nicotinamide or its methylated metabolites, Nicotinamide-d4 and 1-Methylnicotinamide-d3 Iodide are excellent alternatives. It is always recommended to consult the Certificate of Analysis provided by the supplier for specific isotopic purity data.

Performance Evaluation of Deuterated Internal Standards in Bioanalysis: A Comparative Guide Using a Nicotinamide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in drug development and clinical research, the precision and accuracy of analytical methods are of utmost importance. The use of internal standards (IS) is a fundamental practice in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure data reliability. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard.[1] This guide provides a comprehensive comparison of the performance of a deuterated internal standard analog for the quantification of nicotinamide (B372718), a key biomolecule.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Internal standards are essential for correcting variability that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2] An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects, thus ensuring that any signal suppression or enhancement affects both the analyte and the internal standard proportionally.[3] Deuterated internal standards are particularly effective as they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout the analytical process.[1]

Performance Evaluation of a Nicotinamide Internal Standard

The following sections detail the experimental protocols and performance data for a validated LC-MS/MS method for the quantification of nicotinamide in human serum, using an analog internal standard. This data is representative of the performance that would be expected from a well-validated method using a deuterated internal standard like 4,6-Dichloro-N-methylnicotinamide-d3.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any bioanalytical assay.

1. Sample Preparation:

  • Objective: To extract the analyte and internal standard from the biological matrix and remove interfering substances.

  • Protocol:

    • To 100 µL of a human serum sample, add 50 µL of the internal standard working solution (containing N'-methylnicotinamide).

    • Add 350 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • Objective: To chromatographically separate the analyte from other components and detect it with high sensitivity and selectivity.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Nicotinamide: m/z 123.1 → 80.1

      • N'-methylnicotinamide (IS): m/z 137.1 → 80.1[4]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data from the method validation, demonstrating the assay's performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Nicotinamide5.00 - 160.0> 0.995.00
N1-methylnicotinamide2.50 - 80.00> 0.992.50

Data adapted from a study on the simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum.[4][5]

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (RSD, %)
Intra-day
Nicotinamide10.09.8 ± 0.698.06.1
40.041.2 ± 2.1103.05.1
120.0118.8 ± 5.999.05.0
Inter-day
Nicotinamide10.010.3 ± 0.7103.06.8
40.039.4 ± 2.798.56.9
120.0122.4 ± 6.0102.04.9

RSD: Relative Standard Deviation. Data adapted from a study on the simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum.[4][5]

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Nicotinamide10.091.295.3
120.088.793.8
Internal Standard50.090.594.1

Data adapted from a study on the simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum.[4][5] The recovery was reported to be greater than 88%.[4][5]

Mandatory Visualizations

The following diagrams illustrate key aspects of the bioanalytical workflow and the principles of internal standard use.

G Bioanalytical Workflow for Nicotinamide Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Serum_Sample Serum Sample (100 µL) Add_IS Add Internal Standard Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection (5 µL) Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical workflow for a bioanalytical assay using an internal standard.

G Role of Deuterated Internal Standard in Mitigating Variability cluster_0 Sources of Variability cluster_1 Compensation Mechanism cluster_2 Outcome Sample_Prep Sample Preparation Variability Analyte_Signal Analyte Signal Sample_Prep->Analyte_Signal IS_Signal Deuterated IS Signal Sample_Prep->IS_Signal Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Analyte_Signal Matrix_Effects->IS_Signal Instrument_Drift Instrument Drift Instrument_Drift->Analyte_Signal Instrument_Drift->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quantification Accurate and Precise Quantification Ratio->Accurate_Quantification

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

The performance data presented for the nicotinamide analog demonstrates that a well-validated LC-MS/MS method with an appropriate internal standard can achieve high levels of accuracy, precision, and reliability. While the data presented here is for a structural analog, a deuterated internal standard such as this compound is expected to provide at least equivalent, and likely superior, performance due to its closer physicochemical similarity to the analyte. The use of deuterated internal standards is a critical component in robust bioanalytical method development, leading to high-quality data that is essential for regulatory submissions and the successful advancement of drug development programs.

References

Navigating Analytical Variability: An Inter-Laboratory Comparison Guide for Methods Utilizing 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, ensuring the reproducibility and reliability of methods across different laboratories is paramount. This guide provides a framework for an inter-laboratory comparison (ILC) of a hypothetical analytical method that employs 4,6-Dichloro-N-methylnicotinamide-d3 as an internal standard. While specific public data for direct comparisons of this particular molecule is not available, this document outlines the principles, protocols, and data evaluation techniques that form the bedrock of such a study. By presenting a simulated comparison, we offer a blueprint for laboratories to assess their performance and ensure the consistency of their analytical results.

The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to mitigate matrix effects and improve the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[1][2][3] An ILC serves as a critical tool to validate the robustness of these methods when transferred between different laboratory settings.

Hypothetical Inter-Laboratory Comparison Study

This guide simulates an ILC where multiple laboratories were provided with identical sets of blind samples containing a target analyte at various concentrations. Each laboratory was also supplied with a stock solution of this compound to be used as an internal standard. The objective was to assess the proficiency of each laboratory in quantifying the target analyte using their own LC-MS/MS systems, following a standardized protocol.

Data Presentation: Quantifying Performance

The performance of each participating laboratory is summarized below. The data is presented in terms of the mean reported concentration for each sample level and the calculated Z-score. The Z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories.[4][5] A Z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDSample A (5 ng/mL) - Reported Conc. (ng/mL)Sample A - Z-scoreSample B (50 ng/mL) - Reported Conc. (ng/mL)Sample B - Z-scoreSample C (200 ng/mL) - Reported Conc. (ng/mL)Sample C - Z-score
Lab-014.95-0.551.20.6198.5-0.75
Lab-025.201.048.9-1.1205.01.5
Lab-034.80-1.552.51.5201.30.15
Lab-045.050.2549.8-0.2195.0-2.5
Lab-055.100.550.50.25202.10.55
Consensus Mean 5.02 50.58 200.38
Standard Deviation 0.14 1.45 3.89

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following is a detailed methodology provided to each laboratory for the key experiments in this hypothetical ILC.

1. Sample Preparation

  • Objective: To extract the target analyte and the internal standard from the sample matrix.

  • Procedure:

    • Pipette 100 µL of the study sample into a clean microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution (500 ng/mL in methanol).

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate and quantify the target analyte and internal standard.

  • Instrumentation: Any standard liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the target analyte and this compound would be monitored.

3. Data Analysis and Reporting

  • Objective: To calculate the concentration of the target analyte in the unknown samples.

  • Procedure:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • Determine the concentration of the target analyte in the study samples by interpolating their peak area ratios from the calibration curve.

    • Report the mean concentration for each sample level.

Visualizing the Workflow

The logical flow of an inter-laboratory comparison study can be visualized to better understand the relationships between the different stages.

ILC_Workflow Study_Design ILC Study Design (Define Objectives, Materials) Sample_Prep Sample Preparation & Distribution (Blind Samples, Internal Standard) Study_Design->Sample_Prep Leads to Lab_Analysis Analysis by Participating Labs (Standardized Protocol) Sample_Prep->Lab_Analysis Distributes to Data_Submission Data Submission (Reported Concentrations) Lab_Analysis->Data_Submission Generates Statistical_Analysis Statistical Analysis (Consensus Mean, Z-scores) Data_Submission->Statistical_Analysis Input for Performance_Eval Laboratory Performance Evaluation (Identify Outliers) Statistical_Analysis->Performance_Eval Informs Final_Report Final Report & Recommendations Performance_Eval->Final_Report Summarized in

Caption: A flowchart of the inter-laboratory comparison process.

This guide provides a foundational understanding of how an inter-laboratory comparison using this compound as an internal standard would be structured and evaluated. Adherence to standardized protocols and rigorous statistical analysis are key to ensuring data integrity and fostering confidence in analytical results across the scientific community.

References

A Comparative Guide to the Accurate and Precise Quantification of N-Methylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of N-methylnicotinamide and its analogs, with a focus on achieving high accuracy and precision. While specific experimental data for 4,6-Dichloro-N-methylnicotinamide-d3 is not extensively available in published literature, this document outlines the critical considerations for selecting an appropriate internal standard and compares the performance of commonly used alternatives, supported by experimental data from published studies.

Principles of Internal Standard Selection for Accurate Quantification

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior as closely as possible. The two main types of internal standards are Stable Isotope-Labeled (SIL) internal standards and structural analogs.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H or d, ¹³C, ¹⁵N). This near-identical chemical nature ensures they co-elute with the analyte and experience similar ionization efficiency and matrix effects, leading to high accuracy and precision.

  • Structural Analogs: These are molecules with a similar chemical structure to the analyte. While more readily available and cost-effective than SIL-IS, they may exhibit different chromatographic retention times, ionization efficiencies, and susceptibility to matrix effects, which can compromise accuracy and precision.

Given that this compound is a deuterated analog of a chlorinated N-methylnicotinamide derivative, it falls into the category of a SIL-IS for its non-deuterated counterpart. For the broader application of quantifying endogenous N-methylnicotinamide (NMN), a deuterated NMN would be the preferred internal standard.

Comparative Performance of Internal Standards for N-Methylnicotinamide Quantification

Several bioanalytical methods have been validated for the quantification of N-methylnicotinamide (NMN) in biological matrices like plasma and urine. Below is a comparison of the performance of methods using a SIL-IS versus a structural analog.

Table 1: Performance Comparison of Internal Standards for N-Methylnicotinamide (NMN) Quantification

ParameterMethod with SIL-IS (D3-1-methylnicotinamide)[1]Method with Structural Analog (N1-ethylnicotinamide)[2]
Analyte N1-methylnicotinamide (1-NMN)N1-methylnicotinamide (NMN)
Internal Standard D3-1-methylnicotinamideN1-ethylnicotinamide (NEN)
Technique HILIC-MS/MSHPLC with Fluorescence Detection
Matrix Human Plasma & UrineHuman Plasma & Urine
Linearity Not explicitly stated, but calibration curves showed high linearity.r² > 0.997
Accuracy Overall accuracy within ±10% for both urine and plasma.[1]Concentrations did not deviate more than 2.7% from nominal values in plasma.[2]
Precision (Intra-assay) < 10% for both plasma and urine.[1]< 3.3% in plasma; < 8.3% in urine.[2]
Precision (Inter-assay) < 8% for both plasma and urine.[1]< 3.3% in plasma; < 8.3% in urine.[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL in urine.2 ng/mL in plasma.[3]

Another study utilizing a structural analog, N'-methylnicotinamide, for the LC-MS/MS quantification of nicotinamide (B372718) and N1-methylnicotinamide in human serum reported intra- and inter-day precisions within 6.90% and recoveries greater than 88%.[4][5]

Experimental Protocols

Representative Experimental Protocol for NMN Quantification using LC-MS/MS with a SIL-IS

This protocol is a generalized representation based on published methods.[1][4][5]

1. Sample Preparation:

  • To 100 µL of plasma or diluted urine, add 10 µL of the internal standard working solution (e.g., D3-1-methylnicotinamide in methanol).
  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).
  • Vortex mix for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable.
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and the internal standard. For N1-methylnicotinamide, a transition of m/z 137.1 → 94.1 is commonly used.[4][5]

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizations

Nicotinamide Metabolism Pathway

The following diagram illustrates the key metabolic pathways of nicotinamide, leading to the formation of N-methylnicotinamide and other metabolites.

Nicotinamide_Metabolism Tryptophan Tryptophan NAD NAD+ Tryptophan->NAD De novo synthesis Nicotinamide Nicotinamide (NAM) NAD->Nicotinamide Sirtuins, PARPs NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Nampt metNAM N-methylnicotinamide (metNAM) Nicotinamide->metNAM NNMT NMN->NAD Nmnat-1 Pyridones 2-PY & 4-PY (excreted in urine) metNAM->Pyridones Aldehyde oxidase NR Nicotinamide Riboside (NR) NR->NMN NA Nicotinic Acid (NA) NA->NAD Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Spike->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

References

A Researcher's Guide to Evaluating the Certificate of Analysis for 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolism studies, the quality and purity of internal standards are paramount for generating reliable and reproducible data. 4,6-Dichloro-N-methylnicotinamide-d3 is a deuterated stable isotope-labeled internal standard, used for the accurate quantification of its non-deuterated analogue in complex biological matrices.[1][2][3] This guide provides a framework for interpreting the Certificate of Analysis (CoA) for this compound, comparing the provided batch-specific data against typical quality specifications.

Quantitative Data Summary and Analysis

A Certificate of Analysis is the primary document attesting to a product's quality and conformity to specifications. When you receive a batch of this compound, its CoA should be carefully reviewed. The table below outlines the critical tests performed, typical specifications, and a set of example results for comparison.

Analytical Test Specification Example Result Purpose and Interpretation
Appearance White to Off-White SolidConformsConfirms the physical state and absence of visible impurities.
Molecular Formula C₇H₃D₃Cl₂N₂OC₇H₃D₃Cl₂N₂OVerifies the correct elemental composition.[2][4]
Molecular Weight 208.06 g/mol 208.06 g/mol Confirms the mass of the molecule based on its formula.[2][4]
Identity by ¹H NMR Conforms to StructureConformsConfirms the molecular structure and the position of non-deuterated protons. The absence of a signal from the N-methyl group confirms deuteration.
Identity by Mass Spec (MS) Conforms to StructureConformsVerifies the mass-to-charge ratio (m/z) of the molecule, confirming its identity.
Chemical Purity by HPLC ≥98.0%99.85%Quantifies the percentage of the target compound relative to any non-isotopic impurities. A high value is critical for accurate quantification.
Isotopic Purity by MS ≥95% Deuterated99.7%Measures the percentage of the deuterated (d3) form versus other isotopic forms (d0, d1, d2). High isotopic purity prevents cross-talk with the analyte signal.
Deuterium Incorporation Report Resultd₀=0.1%, d₁=0.2%, d₃=99.7%Details the distribution of isotopic species. The d₃ value should be overwhelmingly dominant.
Solubility Report ResultSoluble in DMSO, MethanolProvides essential information for preparing stock solutions and experimental buffers.

Note: The "Example Result" column contains hypothetical data based on typical findings for high-purity stable isotope-labeled standards.[5]

Experimental Protocols for Verification

While a CoA provides the manufacturer's quality control data, independent verification may be required for certain GxP-regulated environments or pivotal studies. Below is a typical protocol for verifying the chemical purity of this compound using High-Performance Liquid Chromatography (HPLC).

Objective: To confirm the chemical purity of this compound by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV or PDA detector

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 265 nm (or wavelength of maximum absorbance)

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualizing Analytical and Logical Workflows

Visual diagrams help clarify complex processes. The following workflows, generated using Graphviz, illustrate the logical flow of using a Certificate of Analysis and a potential (hypothetical) metabolic pathway involving the parent compound.

cluster_0 CoA Verification Workflow A Receive Standard & Certificate of Analysis B Review CoA Data (Purity, Identity) A->B C Compare Data to Internal Specifications B->C D Does it Meet Specs? C->D E Qualify Lot for Use D->E Yes F Quarantine & Contact Manufacturer D->F No G Prepare Stock Solutions & Use in Assays E->G

Caption: Workflow for receiving and qualifying a chemical standard using its CoA.

The parent compound, N-methylnicotinamide, is a metabolite of Nicotinamide (B372718) (Vitamin B3).[6][7] While the specific biological role of the 4,6-dichloro derivative is not defined in public literature, one could hypothesize its use in studies inhibiting or tracing pathways involving nicotinamide metabolism.

cluster_1 Hypothetical Metabolic Context Nicotinamide Nicotinamide (Vitamin B3) NMN N-methylnicotinamide (Analyte) Nicotinamide->NMN Methylation NNMT NNMT Enzyme Metabolites Further Metabolites NMN->Metabolites LCMS LC-MS/MS Quantification NMN->LCMS IS 4,6-Dichloro-N- methylnicotinamide-d3 (Internal Standard) IS->LCMS

Caption: Hypothetical role of the internal standard in quantifying a related analyte.

References

Navigating the Regulatory Maze: A Comparative Guide to Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a cornerstone of robust drug development. The choice of an internal standard (IS) is a critical factor in achieving accurate and reliable data that meets stringent regulatory expectations. This guide provides an objective comparison of deuterated internal standards with other common alternatives, supported by experimental data and detailed methodologies, to navigate the regulatory landscape shaped by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The use of internal standards is a fundamental requirement in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Historically, guidance from the FDA and EMA had distinct nuances. However, the adoption of the International Council for Harmonisation (ICH) M10 guideline has created a unified framework, streamlining global drug submissions.[2] This harmonized guideline strongly recommends the use of a stable isotope-labeled (SIL) internal standard whenever possible, with deuterated standards being a prevalent choice.[2][3]

Performance Comparison: Deuterated vs. Alternatives

The ideal internal standard co-elutes with the analyte and shares identical physicochemical properties, ensuring it is equally affected by variables such as extraction recovery and matrix effects.[4] While deuterated standards are a significant improvement over structural analogs, they are not without potential drawbacks. Carbon-13 (¹³C)-labeled standards are often considered the gold standard due to their greater isotopic stability and near-perfect co-elution with the analyte.[1]

Quantitative Data Summary

The following tables summarize the performance of deuterated internal standards compared to ¹³C-labeled and structural analog internal standards based on key validation parameters.

Table 1: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift (isotope effect), potentially eluting earlier than the analyte.[1][5]Typically co-elutes perfectly with the analyte.[1]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1]
Accuracy & Precision Can lead to inaccuracies; one study reported a 40% error due to imperfect retention time matching.[1] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[6]Demonstrates improved accuracy and precision. A comparative study reported a mean bias of 100.3% with a standard deviation of 7.6%.[6]The use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[1]
Isotopic Stability Potential for back-exchange of deuterium (B1214612) with hydrogen from the solvent, especially if the label is on an exchangeable site (-OH, -NH).[5]The carbon-13 label is highly stable and not prone to exchange.¹³C-IS offers greater reliability and eliminates the risk of compromising data integrity due to label exchange.

Table 2: Comparison of Stable Isotope-Labeled (Deuterated) vs. Structural Analog Internal Standards

Performance ParameterStable Isotope-Labeled (SIL) IS (Deuterated)Structural Analog ISKey Findings
Matrix Effect Compensation Excellent, as it co-elutes and has nearly identical ionization efficiency to the analyte.[4]Variable; may not fully compensate if its ionization is affected differently by the matrix.[4]SIL-IS is superior in mitigating the "Achilles' heel" of LC-MS/MS assays—matrix effects.[7]
Extraction Recovery Excellent; tracks the analyte throughout sample preparation, compensating for losses.[4]Good to Variable; compensation depends on the similarity of its properties to the analyte.[4]The closer the structural similarity of an analog IS, the better it mimics the analyte's recovery.
Accuracy & Precision Generally provides higher accuracy and precision.[4][6]Can provide acceptable results but may be less robust.[4]A study on everolimus (B549166) found that while a deuterated IS offered a better slope, both a SIL-IS and a structural analog provided acceptable performance.[8]
Regulatory Preference Strongly preferred by regulatory agencies like the FDA and EMA under ICH M10 guidelines.[2]Acceptable only when a SIL-IS is not available; requires more rigorous justification.Over 90% of submissions to the EMA have incorporated SIL-IS in supportive assay validations.[7]

Experimental Protocols

To ensure the suitability of a deuterated internal standard, a series of validation experiments are mandated by the ICH M10 guideline. The following are detailed methodologies for key experiments.

Protocol 1: Matrix Effect Evaluation

Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects from different sources (e.g., different lots of plasma).

Methodology:

  • Sample Preparation:

    • Obtain blank biological matrix from at least six different sources.

    • Prepare three sets of samples at low and high concentrations (LQC and HQC):

      • Set A (Neat Solution): Spike the analyte and deuterated IS into a neat (non-matrix) solvent.

      • Set B (Post-Extraction Spike): Extract the blank matrix from each of the six sources. Spike the analyte and deuterated IS into the extracted matrix supernatant.

      • Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank matrix from each source before extraction.

  • Analysis: Analyze all samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): For each matrix source, calculate the MF by dividing the peak area of the analyte in Set B by the mean peak area of the analyte in Set A.

    • IS-Normalized MF: Divide the MF of the analyte by the MF of the deuterated IS for each source.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should not be greater than 15%.

Protocol 2: Recovery Evaluation

Objective: To determine the extraction efficiency of the analyte and the deuterated internal standard from the biological matrix.

Methodology:

  • Sample Preparation: Use the data from Set C (Pre-Extraction Spike) and Set B (Post-Extraction Spike) from the Matrix Effect experiment.

  • Analysis: Analyze all samples using the validated LC-MS/MS method.

  • Calculations:

    • Recovery (%): For each concentration level (LQC and HQC), calculate the recovery by dividing the mean peak area of the analyte in Set C by the mean peak area of the analyte in Set B and multiplying by 100.

    • Calculate the recovery of the deuterated IS in the same manner.

  • Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.

Protocol 3: Stability Evaluation

Objective: To assess the stability of the analyte and the deuterated IS in the biological matrix under various storage and handling conditions.

Methodology:

  • Sample Preparation: Prepare LQC and HQC samples in the biological matrix.

  • Freeze-Thaw Stability:

    • Subject the QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature).

    • Analyze the samples and compare the concentrations to nominal values.

  • Bench-Top Stability:

    • Keep QC samples at room temperature for a duration that mimics the expected sample handling time.

    • Analyze the samples and compare the concentrations to nominal values.

  • Long-Term Stability:

    • Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.

    • Analyze the samples at various time points and compare the concentrations to nominal values.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Mandatory Visualizations

To provide a clearer understanding of the processes and relationships discussed, the following diagrams illustrate a typical bioanalytical workflow, the logical relationships in internal standard selection, and a representative drug metabolism pathway.

G cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_post_analysis Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Ratio_Calc Calculate Analyte/IS Peak Area Ratio Data_Processing->Ratio_Calc Calibration Quantify Against Calibration Curve Ratio_Calc->Calibration Final_Conc Final Analyte Concentration Calibration->Final_Conc

Bioanalytical workflow using a deuterated internal standard.

G Start Need for Internal Standard in Bioanalytical Method SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available C13_vs_D Compare ¹³C vs. Deuterated IS SIL_Available->C13_vs_D Yes Use_Analog Select Structural Analog IS SIL_Available->Use_Analog No Use_C13 Select ¹³C-Labeled IS (Preferred) C13_vs_D->Use_C13 ¹³C Available & Cost-Effective Use_Deuterated Select Deuterated IS C13_vs_D->Use_Deuterated Deuterated Only Option Final_Selection Final IS Selection for Method Validation Use_C13->Final_Selection Validate_Deuterated Validate for Isotope Effect & Stability Use_Deuterated->Validate_Deuterated Validate_Deuterated->Final_Selection Justify_Analog Provide Scientific Justification Use_Analog->Justify_Analog Justify_Analog->Final_Selection

Logical relationships in internal standard selection.

G Drug Parent Drug (e.g., Ibuprofen) Phase1 Phase I Metabolism (CYP450 Oxidation) Drug->Phase1 Quantification Quantification of Drug & Metabolites using Deuterated Internal Standards Drug->Quantification Metabolite1 Hydroxy Metabolite Phase1->Metabolite1 Metabolite2 Carboxy Metabolite Phase1->Metabolite2 Phase2 Phase II Metabolism (Glucuronidation) Metabolite1->Phase2 Metabolite1->Quantification Metabolite2->Phase2 Metabolite2->Quantification Conjugate Glucuronide Conjugate Phase2->Conjugate Excretion Excretion Conjugate->Excretion

Representative drug metabolism pathway for bioanalysis.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloro-N-methylnicotinamide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 4,6-Dichloro-N-methylnicotinamide-d3, a deuterated derivative of a chlorinated nicotinamide (B372718) compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its chlorinated nature, this compound requires handling as hazardous chemical waste.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the safety data sheets of structurally similar compounds, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step 1: Container Selection Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chlorinated organic compounds. Often, the original product container, if in good condition, can be used.[4][5] Do not use metal containers for corrosive waste.[4]

Step 2: Labeling The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] Include the concentration and quantity of the waste.

Step 3: Segregation This compound is a chlorinated organic compound. It must not be mixed with non-halogenated solvent waste.[6][7] Collect it in a designated container for "Halogenated Organic Waste." Mixing with other waste streams can lead to dangerous chemical reactions and complicates the disposal process.[4]

Step 4: Storage Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials. Keep the container tightly closed except when adding waste.[4]

Disposal Procedure

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][5]

  • Request Pickup: Once the waste container is full (do not overfill, typically to 80% capacity) or when the waste is no longer being generated, arrange for a hazardous waste pickup through your institution's EHS office.[4][6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Handover: Transfer the waste to authorized personnel for final disposal at a permitted hazardous waste facility.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and the spilled substance using non-sparking tools.

  • Place the collected material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate the area.

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's emergency response team or EHS office.

  • Provide them with the name of the chemical and any available safety information.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][8]

Quantitative Data for Related Compounds

PropertyValueSource
Melting Point128 - 131 °C[1]
Partition Coefficient (log Pow)-0.38 (at 21 °C)[1]

Note: This data is for N-Methylnicotinamide and should be used as a general reference only.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_collection Is this a new waste stream? ppe->waste_collection select_container Select a compatible, leak-proof waste container. waste_collection->select_container Yes add_waste Add waste to the container. Do not mix with non-halogenated waste. waste_collection->add_waste No label_container Label container: 'HAZARDOUS WASTE' and chemical name. select_container->label_container label_container->add_waste spill Spill Occurs? add_waste->spill small_spill Small Spill: Clean up with absorbent material. Collect as hazardous waste. spill->small_spill Yes, Small large_spill Large Spill: Evacuate and call EHS. spill->large_spill Yes, Large container_full Container Full or Waste Generation Complete? spill->container_full No small_spill->add_waste end End: Waste Transferred to Authorized Personnel large_spill->end container_full->add_waste No seal_container Seal the container. container_full->seal_container Yes request_pickup Arrange for hazardous waste pickup with your institution's EHS. seal_container->request_pickup request_pickup->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 4,6-Dichloro-N-methylnicotinamide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4,6-Dichloro-N-methylnicotinamide-d3. The following procedures for personal protective equipment (PPE), handling, and disposal are based on guidelines for structurally similar chlorinated pyridine (B92270) compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or a full-face shield.[1][2]Protects eyes and face from splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile, Neoprene).[1][3] Consider double-gloving.Prevents skin contact and absorption of the chemical.[3]
Body Protection A lab coat or chemical-resistant coveralls.[1][3]Provides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for poor ventilation or dust.[1][2]Protects the respiratory system from inhaling harmful dust or vapors.[3]
Foot Protection Closed-toe shoes, preferably chemical-resistant footwear.[1][3]Protects feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Workflow for Safe Handling:

prep 1. Preparation handling 2. Handling prep->handling post_handling 3. Post-Handling handling->post_handling disposal 4. Waste Disposal post_handling->disposal

Caption: Workflow for the safe handling of this compound.
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for similar compounds.

    • Ensure a chemical fume hood is operational.[4]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as specified in the table above.

  • Handling :

    • Handle the compound exclusively within a certified laboratory chemical fume hood.[4]

    • Avoid direct contact with skin and eyes and inhalation of vapor or dust.[5][6]

    • Keep containers tightly closed when not in use.[6][7]

  • Post-Handling :

    • Decontaminate the work area with a suitable solvent, followed by soap and water.[1]

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[3]

    • Wash hands and any exposed skin thoroughly after handling.[6][8][9]

Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean up the material safely.

StepAction
1. Evacuate and Ventilate Clear the immediate area of all personnel and ensure adequate ventilation.[1]
2. Containment For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.[1] For solid spills, carefully sweep to avoid dust.
3. Collection Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[1][4]
4. Decontamination Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

collect 1. Segregate & Collect Waste label 2. Label Container collect->label store 3. Store Safely label->store dispose 4. Professional Disposal store->dispose

Caption: Procedural flow for the disposal of chemical waste.
  • Waste Segregation and Collection : Collect waste in a dedicated, properly labeled, and sealed container.[1] As a chlorinated organic compound, it should be segregated as halogenated waste.[3] Do not mix with other waste streams unless explicitly permitted.[1]

  • Contaminated Materials : Dispose of contaminated PPE, absorbent materials, and cleaning supplies as hazardous waste.

  • Contaminated Glassware : Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste.[3]

  • Method of Disposal : The recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[1]

  • Professional Consultation : Engage a certified hazardous waste disposal company to handle transportation and final disposal.[1] Maintain detailed records of the waste.[1]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.